molecular formula C6H3FINO2 B1304890 1-Fluoro-3-iodo-2-nitrobenzene CAS No. 886762-71-6

1-Fluoro-3-iodo-2-nitrobenzene

Cat. No.: B1304890
CAS No.: 886762-71-6
M. Wt: 267 g/mol
InChI Key: SKOBGJNQMJCUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H3FINO2 and its molecular weight is 267 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-3-iodo-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Fluoro-3-iodo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-iodo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBGJNQMJCUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382467
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-71-6
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 1-Fluoro-3-iodo-2-nitrobenzene in Synthetic Chemistry

1-Fluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, represents a class of highly functionalized scaffolds crucial for modern organic synthesis and drug discovery. The strategic placement of three distinct functional groups—a nitro group, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique electronic and steric profile. This arrangement allows for selective, sequential chemical transformations, making it a valuable building block for complex molecular architectures.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.[1]

This guide provides a focused examination of the core physical properties of 1-Fluoro-3-iodo-2-nitrobenzene. While experimentally determined data for this specific isomer are limited in publicly accessible databases, this document collates the available information and provides context by comparing it with data from its close isomers. This approach offers researchers a reliable frame of reference for handling, characterization, and application of this reagent.

Core Molecular and Physical Identifiers

Precise identification is the cornerstone of chemical research. The fundamental identifiers for 1-Fluoro-3-iodo-2-nitrobenzene are detailed below.

PropertyValueSource
Chemical Name 1-Fluoro-3-iodo-2-nitrobenzene-
CAS Number 886762-71-6[1]
Molecular Formula C₆H₃FINO₂[1]
Molecular Weight 267.00 g/mol [1]
Recommended Storage 2-8°C, protect from light[1]

Experimentally Determined and Comparative Physical Properties

Direct experimental data on the primary physical properties of 1-Fluoro-3-iodo-2-nitrobenzene, such as melting and boiling points, are not widely published. This is not uncommon for specialized research chemicals. However, significant insight can be gained by examining the properties of its structural isomers. The position of substituents on the aromatic ring can subtly yet significantly influence intermolecular forces, thereby affecting physical properties.

Table of Comparative Physical Properties of Fluoro-iodo-nitrobenzene Isomers:

Property1-Fluoro-3-iodo-2-nitrobenzene 1-Fluoro-3-iodo-5-nitrobenzene 1-Iodo-2-nitrobenzene 1-Iodo-3-nitrobenzene
CAS Number 886762-71-63819-88-3609-73-4645-00-1
Appearance Data not availableWhite to light yellow powder to crystalSolidPowder to lump to clear liquid
Melting Point Data not available77 - 81 °C49-51 °C36-38 °C[2]
Boiling Point Data not availableData not available288-289 °C280 °C[2]
Solubility Data not availableData not availableData not availableInsoluble in water[2]

Causality Behind Property Variation: The observed differences in melting points among the isomers can be attributed to variations in their crystal lattice packing efficiency. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points. The meta-disubstituted 1-fluoro-3-iodo-5-nitrobenzene, for instance, exhibits a higher melting point range (77 - 81 °C) compared to its ortho and meta iodonitrobenzene counterparts.[3] Researchers should anticipate that 1-Fluoro-3-iodo-2-nitrobenzene is a solid at room temperature, likely with a distinct melting point influenced by its specific substitution pattern.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While a dedicated spectrum for 1-Fluoro-3-iodo-2-nitrobenzene is not available, the expected spectral features can be inferred from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a related isomer, 1-fluoro-3-iodo-5-nitrobenzene, provides a valuable reference.[4] Key expected vibrational frequencies for 1-Fluoro-3-iodo-2-nitrobenzene would include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

  • C-F stretching: A strong band typically in the region of 1250-1000 cm⁻¹.

  • C-I stretching: Generally found in the far-IR region, often below 600 cm⁻¹.

  • Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Fluoro-3-iodo-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization. Although experimental spectra are not publicly available, a predictive analysis based on substituent effects allows for a reasonable estimation of the expected chemical shifts and coupling patterns.

  • ¹H NMR: The three aromatic protons would appear as distinct multiplets in the downfield region (likely between 7.0 and 8.5 ppm), with their chemical shifts and coupling constants dictated by the electronic effects of the three substituents.

  • ¹³C NMR: Six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the electronegative fluorine, iodine, and nitro groups would show characteristic chemical shifts.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Safety and Handling: A Self-Validating Protocol

Given the absence of a specific Safety Data Sheet (SDS) for 1-Fluoro-3-iodo-2-nitrobenzene, a cautious approach to handling is mandated, drawing upon the hazard profiles of its isomers and related compounds.

General Hazard Profile (Inferred from Isomers): Compounds in this class are generally considered hazardous. Key warnings associated with isomers like 1-fluoro-2-iodo-4-nitrobenzene and 1-fluoro-3-nitrobenzene include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5]

  • Irritation: Causes skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Mandatory Handling Protocol: Adherence to a strict, self-validating safety protocol is essential when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult General SDS for Halogenated Nitroaromatics prep2 Don Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles - Lab Coat prep1->prep2 handle1 Work in a Certified Chemical Fume Hood prep2->handle1 Proceed to Handling handle2 Weigh Compound Carefully to Avoid Dust Generation handle1->handle2 handle3 Keep Container Tightly Sealed When Not in Use handle2->handle3 clean1 Decontaminate Surfaces and Glassware handle3->clean1 After Experiment clean2 Dispose of Waste in Designated Hazardous Waste Container clean1->clean2

Caption: Mandatory safety workflow for handling 1-Fluoro-3-iodo-2-nitrobenzene.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of 1-Fluoro-3-iodo-2-nitrobenzene experimentally, the following standard methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

G Melting Point Determination Workflow start Start sample_prep Grind Sample to a Fine Powder start->sample_prep load_capillary Load Sample into Capillary Tube (2-3 mm height) sample_prep->load_capillary place_in_apparatus Place Capillary in Melting Point Apparatus load_capillary->place_in_apparatus rapid_heat Rapid Heating to Approximate MP place_in_apparatus->rapid_heat Initial Run cool_down Allow Apparatus to Cool rapid_heat->cool_down slow_heat Slow, Controlled Heating (1-2 °C/min) near MP cool_down->slow_heat Precise Run observe Observe and Record Start and End of Melting slow_heat->observe end End observe->end

Caption: Standard workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed on a watch glass.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[6][7]

  • Approximate Determination: The sample is heated rapidly to get a rough estimate of the melting point.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Characterization

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis. The principle of "like dissolves like" is a guiding tenet.[8]

Protocol for Qualitative Solubility Testing:

  • Add approximately 10-20 mg of 1-Fluoro-3-iodo-2-nitrobenzene to a small test tube.

  • Add 1 mL of the test solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, agitating after each addition.

  • Observe if the solid dissolves completely.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

Given its structure, 1-Fluoro-3-iodo-2-nitrobenzene is expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Conclusion

1-Fluoro-3-iodo-2-nitrobenzene is a synthetically valuable compound with a rich potential for creating diverse molecular entities. While comprehensive experimental data on its physical properties are not yet widely disseminated, this guide provides the foundational knowledge available, supplemented by comparative data from its isomers and standard analytical protocols. This information equips researchers with the necessary insights for the safe and effective use of this versatile chemical building block.

References

  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-fluoro-3-iodo-2-nitrobenzene. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). o-Iodonitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic data for 1-Fluoro-3-iodo-2-nitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 1-Fluoro-3-iodo-2-nitrobenzene

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene (CAS: 886762-71-6) is a critical trisubstituted arene intermediate, highly valued in medicinal chemistry for its orthogonal reactivity.[1] The unique substitution pattern—featuring a nitro group flanked by a fluorine and an iodine atom—enables sequential functionalization via Nucleophilic Aromatic Substitution (


) at the fluoride position and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at the iodide position.[1][2]

This technical guide provides a comprehensive spectroscopic reference for researchers synthesizing or characterizing this scaffold. It synthesizes theoretical substituent chemical shift (SCS) principles with empirical data from analogous polysubstituted benzenes to establish a rigorous validation standard.

Compound Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 1-Fluoro-3-iodo-2-nitrobenzene
CAS Registry Number 886762-71-6
Molecular Formula

Molecular Weight 266.99 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in

, DMSO-

, Acetone-

Structural Features 1,2,3-trisubstituted benzene (Vicinal substitution)

Spectroscopic Characterization Data

Mass Spectrometry (EI/ESI)

Primary Identification Method[1]

The mass spectrum of 1-Fluoro-3-iodo-2-nitrobenzene is dominated by the stability of the aromatic core and the lability of the nitro and iodo groups.[1]

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive/Negative).[1]

  • Molecular Ion (

    
    ):  Observed at m/z 267  (100% relative abundance).[1] Iodine is monoisotopic (
    
    
    
    ), resulting in a clean molecular ion without the M+2 isotope patterns seen in chloro- or bromo- analogs.[1]

Fragmentation Logic:

  • Loss of

    
    :  The most prominent fragment arises from the cleavage of the nitro group (
    
    
    
    ), yielding the unstable aryl cation [m/z 221].[1]
  • Loss of Iodine: Subsequent or direct loss of iodine radical (

    
    ) leads to distinct aryl fragments.[1]
    

Table 1: Key Mass Spectral Fragments

m/z (approx) Ion Identity Interpretation

| 267 |


 | Molecular Ion (Base Peak) |
| 237  | 

| Loss of Nitric Oxide (Rearrangement) | | 221 |

| Loss of Nitro group (Characteristic) | | 140 |

| Loss of Iodine (Homolytic cleavage) | | 94 |

| Fluorobenzene cation (Core skeleton) |[1]

Figure 1: Fragmentation Pathway Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 267 Frag_NO2 [M - NO2]+ m/z 221 M_Ion->Frag_NO2 - NO2 (46 Da) Frag_I [M - I]+ m/z 140 M_Ion->Frag_I - I (127 Da) Frag_Core Benzyne/Aryl Cation m/z ~94 Frag_NO2->Frag_Core - I Frag_I->Frag_Core - NO2

Caption: Logical fragmentation pathway for 1-Fluoro-3-iodo-2-nitrobenzene showing primary mass losses.

Nuclear Magnetic Resonance (NMR)

Structural Connectivity Validation

The NMR profile is defined by the 1,2,3-substitution pattern .[1] The nitro group at position 2 exerts a steric and electronic influence, deshielding adjacent protons, while the iodine at position 3 provides a unique "Heavy Atom Effect" (shielding) on the attached carbon.[1]

A.


 NMR (400 MHz, 

)
  • Proton Count: 3 Aromatic Protons (H4, H5, H6).[1]

  • Coupling Logic:

    • H4 (Ortho to I): Doublet (or dd) due to coupling with H5.

    • H5 (Meta to I, Meta to F): Triplet (or dd) due to coupling with H4 and H6.

    • H6 (Ortho to F): Complex multiplet (ddd) due to strong

      
       coupling and 
      
      
      
      coupling.[1]

Table 2: Predicted


 NMR Shifts & Multiplicities 
| Position | Shift (

ppm) | Multiplicity | Coupling Constants (

Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | H-6 | 7.45 - 7.55 | dd or ddd |

,

| Ortho to F (Shielded by F resonance, Deshielded by

) | | H-5 | 7.20 - 7.30 | t (dd) |

,

| Meta position, least perturbed.[1] | | H-4 | 7.90 - 8.00 | d (dd) |

,

| Ortho to I, Meta to

. |

B.


 NMR (100 MHz, 

)
  • Key Feature: C-F coupling results in doublets for all ring carbons.[1]

  • C-I Effect: The carbon attached to Iodine (C3) will appear significantly upfield (typically 85–100 ppm) due to the heavy atom effect.[1]

Table 3: Predicted


 NMR Shifts 
| Carbon | Shift (

ppm) |

(Hz) | Note | | :--- | :--- | :--- | :--- | | C-1 (C-F) | 150.0 - 155.0 |

| Large doublet; ipso-Fluorine. | | C-2 (C-NO2) | 138.0 - 142.0 |

| Deshielded by Nitro group.[1] | | C-4 | 135.0 - 138.0 |

| Aromatic CH. | | C-6 | 118.0 - 122.0 |

| Ortho to Fluorine. | | C-3 (C-I) | 90.0 - 98.0 |

| Diagnostic Peak: Upfield due to Iodine.[1] |

C.


 NMR 
  • Shift: Single peak expected between -105 ppm and -115 ppm (relative to

    
    ).[1]
    
  • Multiplicity: Apparent triplet or dd (small coupling to H5/H6).

Infrared Spectroscopy (FT-IR)

Functional Group Confirmation

Wavenumber (

)
Vibration ModeFunctional Group
3050 - 3100 C-H StretchAromatic Ring
1530 - 1550 N-O Asymmetric StretchNitro Group (

)
1340 - 1360 N-O Symmetric StretchNitro Group (

)
1200 - 1250 C-F StretchAryl Fluoride
1450, 1600 C=C Ring StretchBenzene Skeleton
< 600 C-I StretchAryl Iodide (Fingerprint region)

Experimental Protocol: Analytical Workflow

To ensure data integrity when characterizing this intermediate, follow this self-validating workflow. This protocol minimizes degradation (de-iodination) and ensures accurate spectral acquisition.[1]

Figure 2: Characterization & Quality Control Workflow

QC_Workflow cluster_NMR NMR Acquisition cluster_MS MS Verification Sample Crude/Isolated Sample (1-Fluoro-3-iodo-2-nitrobenzene) Solubility Solubility Check (CDCl3 vs DMSO-d6) Sample->Solubility Prep Sample Prep 10-15mg in 0.6mL CDCl3 Solubility->Prep Dilution Dilution MeOH (LC-MS grade) Solubility->Dilution Acq Acquisition 1H (16 scans), 19F, 13C Prep->Acq Validation Data Validation Check: Integral Ratios & M+ Peak Acq->Validation Inject Injection ESI+ / EI Dilution->Inject Inject->Validation

Caption: Step-by-step analytical workflow for structural validation.

Step-by-Step Methodology:

  • Sample Preparation (NMR):

    • Weigh 10–15 mg of the solid compound.[1]

    • Dissolve in 0.6 mL of

      
        (Chloroform-d). Note: 
      
      
      
      is preferred over DMSO-
      
      
      to prevent solvent peaks from obscuring the aromatic region, though DMSO is acceptable if solubility is poor.[1]
    • Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from drying agents like

      
      ).[1]
      
  • Acquisition Parameters:

    • 1H NMR: Set spectral width to -2 to 14 ppm. Acquire 16–32 scans.[1] Relaxation delay (

      
      ) 
      
      
      
      1.0s to ensure accurate integration of protons near the Nitro group.[1]
    • 13C NMR: Acquire 512–1024 scans. Verify the presence of the C-I carbon at high field (~90-98 ppm).[1]

  • Mass Spectrometry Check:

    • Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid.[1]

    • Inject into ESI-MS or GC-MS.[1]

    • Pass Criteria: Presence of m/z 267 (M+) and absence of m/z 141 (de-iodinated byproduct, 1-fluoro-2-nitrobenzene).[1]

References

  • J&K Scientific. (2023).[1] Product Specification: 1-Fluoro-3-iodo-2-nitrobenzene (CAS 886762-71-6).[1][3][4] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Halogenated Nitrobenzenes.[1] (Data extrapolated from isomer 1-Fluoro-3-iodo-5-nitrobenzene, CAS 3819-88-3).[1] Retrieved from [1][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Substituent Chemical Shift additivity rules).

  • PubChem. (2023).[1] Compound Summary: 1-Fluoro-3-iodo-2-nitrobenzene.[1][4] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Guide: Synthesis and Strategic Applications of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, strategic rationale, and application of 1-Fluoro-3-iodo-2-nitrobenzene . This guide is structured for organic chemists and process scientists requiring a robust, scalable route to this high-value trisubstituted arene scaffold.

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene (CAS: 886762-71-6) represents a "privileged scaffold" in medicinal chemistry due to its contiguous 1,2,3-substitution pattern. This specific arrangement offers three distinct orthogonal handles for diversification:

  • C–F Bond (Position 1): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.

  • Nitro Group (Position 2): Serves as a masked aniline for heterocycle formation (e.g., benzimidazoles, quinoxalines) or as a directing group.

  • C–I Bond (Position 3): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) that proceeds preferentially over C–F or C–NO2 activation.

Synthesis Challenge: Direct nitration of 1-fluoro-3-iodobenzene fails to yield the 2-nitro isomer selectively due to steric crowding and the directing effects of fluorine and iodine, which favor the 4- and 6-positions. Therefore, a regioselective desymmetrization strategy starting from 2,6-difluoronitrobenzene is the requisite "Gold Standard" approach.

Part 1: Retrosynthetic Analysis & Logic

The synthesis relies on the Sandmeyer Reaction to install the iodine atom. The critical logic step is the desymmetrization of a commercially available precursor to establish the 1,2,3-pattern.

The Logic Flow[1]
  • Target: 1-Fluoro-3-iodo-2-nitrobenzene.[1][2][3][4][5]

  • Disconnection: The C–I bond is formed last via diazotization of an amine.

  • Precursor: 2-Fluoro-6-nitroaniline (also referred to as 3-fluoro-2-nitroaniline).

  • Starting Material: 2,6-Difluoronitrobenzene.

  • Mechanism: SNAr desymmetrization using ammonia.

Retrosynthesis cluster_logic Strategic Rationale Target Target: 1-Fluoro-3-iodo-2-nitrobenzene Precursor Precursor: 2-Fluoro-6-nitroaniline Target->Precursor Sandmeyer (Iodination) Start Starting Material: 2,6-Difluoronitrobenzene Precursor->Start S_NAr (Desymmetrization) Note1 Direct nitration of 1-fluoro-3-iodobenzene yields 4/6-isomers.

Figure 1: Retrosynthetic logic flow demonstrating the necessity of the desymmetrization approach over direct electrophilic substitution.

Part 2: Detailed Synthetic Protocol

Stage 1: Desymmetrization (SNAr)

Objective: Convert 2,6-difluoronitrobenzene to 2-fluoro-6-nitroaniline.

  • Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Ammonium Hydroxide (28-30% aq, excess) or Ammonia in IPA/THF.

  • Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA).

  • Temperature: 60–70 °C (Sealed vessel recommended).

Protocol:

  • Charge a reaction vessel with 2,6-difluoronitrobenzene dissolved in IPA (approx. 5 mL/g).

  • Add Ammonium Hydroxide (5–10 equiv) slowly. The reaction is exothermic; ensure cooling if scaling up.

  • Seal the vessel and heat to 65 °C for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.8) and the appearance of a bright yellow/orange spot (the aniline, Rf ~0.4).

  • Workup: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate. The product, 2-fluoro-6-nitroaniline , is often pure enough for the next step after drying and concentration.

Stage 2: The Sandmeyer Iodination

Objective: Convert the aniline amine to an iodine atom. Critical Safety Note: Diazonium salts are energetic and unstable above 5–10 °C. Maintain strict temperature control.

  • Reagents: 2-Fluoro-6-nitroaniline (1.0 equiv), Sodium Nitrite (NaNO2, 1.2 equiv), Potassium Iodide (KI, 2.0 equiv), Sulfuric Acid (H2SO4, 2.5 M or conc.).

  • Solvent: Water/Acetonitrile or Water/Acetic Acid.

Protocol:

  • Diazotization:

    • Suspend 2-fluoro-6-nitroaniline in dilute H2SO4 (or acetic acid/H2SO4 mixture) and cool to 0 °C in an ice/salt bath.

    • Add a solution of NaNO2 in water dropwise, maintaining the internal temperature below 5 °C .

    • Stir for 30–45 minutes. The suspension should thin out as the diazonium salt forms.

    • Validation: A starch-iodide paper test is not useful here (as we add iodide later), but the solution should become clear/translucent.

  • Iodination:

    • Dissolve Potassium Iodide (KI) in water (approx. 2 mL/g of KI) in a separate beaker.

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Immediate evolution of nitrogen gas (foaming) and formation of a dark/purple oil (iodine liberation).

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium species.

  • Workup:

    • Extract with Ethyl Acetate or Dichloromethane.

    • Crucial Step: Wash the organic layer with saturated Sodium Thiosulfate (Na2S2O3) solution. This removes the purple iodine byproduct, turning the organic layer from dark purple to pale yellow.

    • Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a pale yellow solid/oil.[6]

Part 3: Process Visualization

The following diagram outlines the complete reaction workflow, including critical control points (CCPs).

SynthesisWorkflow cluster_ccp Critical Control Point SM 2,6-Difluoronitrobenzene (Starting Material) Step1 Step 1: S_NAr NH3 / IPA, 65°C SM->Step1 Inter Intermediate: 2-Fluoro-6-nitroaniline Step1->Inter Step2a Step 2a: Diazotization NaNO2 / H2SO4 < 5°C (CCP) Inter->Step2a Step2b Step 2b: Iodination KI / H2O N2 Evolution Step2a->Step2b Prod Product: 1-Fluoro-3-iodo-2-nitrobenzene Step2b->Prod

Figure 2: Synthesis workflow highlighting the Critical Control Point (CCP) during diazotization to prevent thermal decomposition.

Part 4: Analytical Data & Validation

When characterizing the final product, the following spectroscopic signatures validate the structure:

TechniqueExpected Signal / CharacteristicStructural Insight
1H NMR ~7.2–8.0 ppm range. Two doublets/multiplets (aromatic H).Confirms trisubstituted pattern.
19F NMR Single signal, typically –110 to –120 ppm.Confirms presence of one fluorine atom.[2][7]
MS (EI/ESI) Molecular Ion (M+) at 267 m/z.Matches Formula C₆H₃FINO₂.
Appearance Pale yellow solid or oil.[6]Typical for nitro-halo arenes.
Troubleshooting
  • Low Yield in Step 1: If conversion is incomplete, ensure the reaction vessel is sealed to prevent ammonia loss. Use a pressure tube.

  • "Tarry" Product in Step 2: This indicates diazonium decomposition before iodination. Ensure the temperature stays strictly below 5 °C during nitrite addition and add the diazonium to the iodide slowly to manage exotherms.

Part 5: Applications in Drug Discovery[10]

This scaffold is a versatile "molecular Lego" piece.

  • Selective Coupling: The C–I bond is significantly weaker than the C–F bond. Palladium catalysts (e.g., Pd(PPh3)4) will selectively insert at the C–I bond, allowing the attachment of aryl or alkyl groups while leaving the C–F and NO2 intact for later steps.

  • Heterocycle Synthesis: Reduction of the NO2 group to NH2, followed by displacement of the adjacent Fluorine by an electrophile (or intramolecular cyclization), provides rapid access to 7-substituted benzimidazoles or quinoxalines .

References

  • PrepChem. Preparation of iodonitrobenzenes via Sandmeyer Reaction. (General procedure for diazotization and iodination of nitroanilines).[8] Available at: [Link]

  • Organic Syntheses. Iodobenzene (General Sandmeyer Protocol). Org.[9] Synth. 1921, 1, 30; Coll. Vol. 1, p.323. (Foundational text for aromatic iodination). Available at: [Link]

  • Sohn, et al. Synthesis of 2,4-Dichloro-1-iodo-6-nitrobenzene.[10] Acta Crystallographica Section E, 2014.[10] (Demonstrates the specific regiochemistry of iodination on substituted nitroanilines). Available at: [Link]

Sources

Chemoselective Utility of 1-Fluoro-3-iodo-2-nitrobenzene: A Technical Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

1-Fluoro-3-iodo-2-nitrobenzene (FINB) represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionality. It is a vicinally trisubstituted benzene ring where the nitro group is sterically "sandwiched" between a small, highly electronegative fluorine atom and a large, polarizable iodine atom.

For the drug developer, FINB offers three distinct reactivity vectors that can be engaged sequentially without cross-interference (chemoselectivity):

  • The Fluorine Vector (C1): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-nitro group.
    
  • The Iodine Vector (C3): A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Nitro Vector (C2): A latent amine precursor, essential for cyclization into heterocycles like benzimidazoles or indoles.

Reactivity Matrix

The following table summarizes the electronic and steric properties governing the reactivity of FINB.

PositionSubstituentElectronic EffectSteric EnvironmentPrimary Reactivity Mode
C-1 Fluorine (F)Strong -I (Inductive), Weak +RLow steric bulk

Electrophile.
Displaced by amines/alkoxides. Rate > C-I displacement.
C-2 Nitro (

)
Strong -I, Strong -RHigh (Sandwiched)Activation & Cyclization. Activates C-1/C-3. Reducible to

.
C-3 Iodine (I)Weak -I, Weak +RHigh steric bulkTransition Metal Insertion. Oxidative addition with Pd(0).

Visualizing the Reactivity Landscape

The following diagram illustrates the orthogonal pathways available for FINB. Note the distinct reagents required for each vector, ensuring high chemoselectivity.

FINB_Reactivity cluster_legend Selectivity Logic FINB 1-Fluoro-3-iodo-2-nitrobenzene (Core Scaffold) SNAr Vector A: C-1 Substitution (SNAr) FINB->SNAr R-NH2, Base (Kinetic Control) Pd Vector B: C-3 Coupling (Pd-Catalysis) FINB->Pd Pd(0), Ar-B(OH)2 (Chemoselective) Red Vector C: Nitro Reduction (Cyclization Precursor) FINB->Red H2/Pd-C or Fe/AcOH Prod_SNAr 2-Nitro-3-iodo-aniline deriv. (F displaced by Amine) SNAr->Prod_SNAr Prod_Pd Biaryl/Alkyne Scaffold (I displaced by C-C bond) Pd->Prod_Pd Prod_Red Poly-functionalized Aniline (NO2 -> NH2) Red->Prod_Red Note1 F is better leaving group for SNAr I is better handle for Pd-Catalysis

Figure 1: The orthogonal reactivity map of 1-Fluoro-3-iodo-2-nitrobenzene. The molecule allows for independent manipulation of three sites.

Deep Dive: The Fluorine Vector ( )

Mechanism & Causality

The substitution of Fluorine at C-1 is the most kinetically favored reaction under basic conditions.

  • Why F and not I? In Nucleophilic Aromatic Substitution (

    
    ), the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes the negative charge in this transition state significantly better than Iodine. Therefore, despite Iodine being a better leaving group in aliphatic 
    
    
    
    reactions, Fluorine is the superior leaving group in
    
    
    [1].
  • Regiocontrol: The nitro group at C-2 activates both C-1 and C-3. However, the C-1 position is less sterically hindered than C-3 (Iodine is massive; Fluorine is small). This steric difference, combined with the electronic stabilization of F, ensures >98% regioselectivity for C-1 attack.

Experimental Protocol: Amination

Objective: Synthesis of N-alkyl-3-iodo-2-nitroaniline.

  • Setup: In a round-bottom flask, dissolve 1-Fluoro-3-iodo-2-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF or DMSO is critical. Polar aprotic solvents stabilize the polar Meisenheimer intermediate.

  • Reagent Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) followed by the amine nucleophile (1.1 equiv).
    
    • Note: Use a mild base. Strong bases like NaH may cause dehalogenation or benzyne formation.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the starting material (high

      
      ) and appearance of a yellow/orange spot (the aniline product).
      
  • Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Validation:

    
     NMR should show complete disappearance of the Ar-F signal (typically 
    
    
    
    -110 to -120 ppm).

Deep Dive: The Iodine Vector (Pd-Coupling)

Mechanism & Causality

The C-3 Iodine bond is weak and highly polarizable, making it an ideal candidate for oxidative addition by Palladium(0) species.

  • Chemoselectivity: Under standard Suzuki or Sonogashira conditions, the C-F bond is inert. The bond dissociation energy of

    
     (~126 kcal/mol) is much higher than 
    
    
    
    (~65 kcal/mol). Pd inserts exclusively into the C-I bond.
  • Sequence: It is generally recommended to perform

    
     (Step 3) before Pd-coupling. The bulky Iodine atom can help direct the 
    
    
    
    reaction sterically. However, if the Pd-coupling is done first, the resulting biaryl system may sterically hinder the subsequent
    
    
    at C-1 [2].
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Aryl-1-fluoro-2-nitrobenzene derivatives.

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen poisons Pd(0) catalysts.

  • Reagents: Add FINB (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? The bidentate dppf ligand prevents

      
      -hydride elimination and is robust for sterically crowded aryl iodides.
      
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80°C for 12 hours.

  • Purification: Filter through a Celite pad to remove Palladium black.

Application: Synthesis of Benzimidazoles

The true power of FINB lies in its ability to serve as a precursor for 4-substituted benzimidazoles, a scaffold found in numerous kinase inhibitors (e.g., inhibiting VEGFR or EGFR) [3].

Workflow Visualization

The following diagram details the sequential transformation from FINB to a functionalized benzimidazole.

Benzimidazole_Synthesis cluster_process Chemical Logic Start Start: FINB (1-F-3-I-2-NO2) Step1 Intermediate A (SNAr with R-NH2) Start->Step1 1. R-NH2, DMF, RT (Displaces F) Step2 Intermediate B (Nitro Reduction) Step1->Step2 2. Fe, NH4Cl, EtOH (Reduces NO2 to NH2) Final Product: 4-Iodo-Benzimidazole (Cyclization) Step2->Final 3. Triethyl orthoformate or R-CHO + Ox

Figure 2: Stepwise synthesis of a benzimidazole scaffold. The Iodine handle (C3) is preserved throughout the cyclization, allowing for late-stage diversification.

Detailed Workflow
  • Step 1 (

    
    ):  React FINB with a primary amine (
    
    
    
    ) to install the N1 substituent of the future benzimidazole. The Iodine remains untouched.[1]
  • Step 2 (Reduction): Reduce the nitro group.

    • Method: Iron powder (

      
      ) with Ammonium Chloride (
      
      
      
      ) in Ethanol/Water is preferred over catalytic hydrogenation (
      
      
      ).
    • Reasoning: Catalytic hydrogenation poses a high risk of de-iodination (hydrodehalogenation), stripping the valuable Iodine handle. Iron reduction is chemoselective for

      
       in the presence of Aryl-Iodides.
      
  • Step 3 (Cyclization): Condense the resulting diamine with an aldehyde (oxidative cyclization) or an orthoester (e.g., triethyl orthoformate) to close the imidazole ring.

  • Result: A 4-iodo-1-substituted-benzimidazole ready for library generation via Suzuki coupling at the C-4 position.

Safety & Stability Considerations

  • Energetics: Nitro-halo-benzenes are potential energetic materials. While FINB is generally stable, the combination of an oxidizer (

    
    ) and halogens requires thermal stability testing (DSC) before scaling above 10g.
    
  • Skin Sensitization: Like many electrophilic halo-nitro compounds, FINB is a potent skin sensitizer and lachrymator. All handling must occur in a fume hood.

  • Waste: Palladium waste must be scavenged (e.g., using SiliaMetS® Thiol) to meet pharmaceutical compliance limits (<10 ppm) [4].

References

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Vapourtec. "Nucleophilic Aromatic Substitution (SNAr) in Flow." Application Note.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Fluoro-3-iodo-2-nitrobenzene, a critical intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this versatile compound. The unique trifecta of substituents—nitro, fluoro, and iodo groups—on the benzene ring presents a specific reactivity and hazard profile that necessitates a thorough understanding for its manipulation in a laboratory setting.

Chemical Identity and Physicochemical Properties

1-Fluoro-3-iodo-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₆H₃FINO₂.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 1-position, an iodine atom at the 3-position, and a nitro group at the 2-position. This specific arrangement of electron-withdrawing and leaving groups dictates its reactivity, making it a valuable precursor in complex organic syntheses.[1][2] The presence of both fluorine and iodine allows for selective and sequential cross-coupling reactions, which is a significant advantage in the construction of complex molecular architectures.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₃FINO₂MySkinRecipes[1]
Molecular Weight 267.00 g/mol MySkinRecipes[1]
MDL Number MFCD07368790MySkinRecipes[1]
Appearance White to light yellow powder/crystalInferred from 1-Fluoro-3-iodo-5-nitrobenzene[2]
Storage Conditions 2-8°C, protected from lightMySkinRecipes[1]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on the hazard classifications of closely related isomers such as 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-iodo-2-nitrobenzene, the following GHS classifications are anticipated for 1-Fluoro-3-iodo-2-nitrobenzene:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[3][4][5]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure.[3][4]

The following DOT script generates a visual representation of the anticipated hazard profile.

GHS_Hazards cluster_hazards Anticipated GHS Hazard Classifications Acute_Toxicity Acute Toxicity Oral (Cat. 3/4) Dermal (Cat. 3) Inhalation (Cat. 3) Irritation Irritation/Corrosion Skin (Cat. 2) Eyes (Cat. 2) Systemic_Toxicity Systemic Effects STOT (Repeated Exposure, Cat. 2) Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review SDS of Analogs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Assess Hazards Chemical_Hood Work in a Certified Chemical Fume Hood Don_PPE->Chemical_Hood 2. Enter Lab Avoid_Inhalation Avoid Inhalation of Dust/Vapors Grounding Use Grounded Equipment to Prevent Static Discharge Chemical_Hood->Grounding 3. Execute Experiment Avoid_Contact Prevent Skin and Eye Contact Decontaminate Decontaminate Work Area and Equipment Grounding->Decontaminate 4. Conclude Experiment Doff_PPE Properly Doff and Dispose of PPE Hand_Wash Wash Hands Thoroughly Decontaminate->Hand_Wash 5. Cleanup

Caption: Step-by-step safe handling workflow for 1-Fluoro-3-iodo-2-nitrobenzene.

Engineering Controls

All manipulations of 1-Fluoro-3-iodo-2-nitrobenzene should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure. [6]Emergency eyewash stations and safety showers must be readily accessible. [6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The table below details the required equipment.

Body PartProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1Protects against splashes and airborne particles.
Hands Nitrile or neoprene gloves (double-gloving recommended)EN 374Prevents dermal absorption; check for breakthrough times.
Body Chemical-resistant lab coatProtects against incidental contact.
Respiratory An air-purifying respirator with an organic vapor cartridgeNIOSH approvedRequired if working outside a fume hood or in case of a spill.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

Store 1-Fluoro-3-iodo-2-nitrobenzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [6]Recommended storage temperature is between 2-8°C, and it should be protected from light. [1]

Disposal

Dispose of waste 1-Fluoro-3-iodo-2-nitrobenzene and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. [3]Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. [7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

In the case of a spill, the following protocol should be initiated:

Spill_Response Evacuate Evacuate the Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate 1. Safety First PPE Don Appropriate PPE (including respiratory protection) Ventilate->PPE 2. Prepare for Cleanup Contain Contain the Spill with Inert Absorbent Material PPE->Contain 3. Control the Spill Collect Carefully Collect and Place in a Sealed Container Contain->Collect 4. Cleanup Decontaminate Decontaminate the Spill Area Collect->Decontaminate 5. Sanitize Dispose Dispose of as Hazardous Waste Decontaminate->Dispose 6. Final Disposal

Caption: Spill response protocol for 1-Fluoro-3-iodo-2-nitrobenzene.

Conclusion

1-Fluoro-3-iodo-2-nitrobenzene is a valuable synthetic intermediate whose utility is matched by its potential hazards. A thorough understanding of its chemical properties, a comprehensive assessment of its risks based on related compounds, and the diligent application of the handling, storage, and emergency procedures outlined in this guide are essential for its safe utilization in research and development. By integrating these principles into laboratory practice, scientists can mitigate risks and harness the full synthetic potential of this important molecule.

References

  • Alfa Aesar. (2025, September 5). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Thermo Fisher Scientific.
  • Sigma-Aldrich. (2024, March 8).
  • MySkinRecipes. (n.d.). 1-fluoro-3-iodo-2-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97%.
  • Chem-Impex. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 1-Iodo-2-nitrobenzene 97%.
  • ECHEMI. (n.d.).
  • Carl ROTH. (2015, December 17).
  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.
  • PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene.
  • Sigma-Aldrich. (2025, November 7).
  • Fisher Scientific. (2010, November 24).
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • ResearchGate. (n.d.). Control experiments using substituted nitrobenzene (a–c) and styrene....
  • Leah4sci. (2021, March 8). 44d: Electrophilic aromatic substitution on benzene with nitro group [Video]. YouTube.
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • Tishk International University. (n.d.).

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene is a uniquely functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing and leaving groups allows for highly selective and sequential chemical modifications. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is critical for reaction modeling, process safety, and predicting compound stability. This guide addresses the current landscape of thermochemical data for this compound, highlighting a significant gap in experimentally determined values. Consequently, this document provides a robust framework for both the computational prediction and future experimental validation of these essential parameters, empowering researchers to utilize this valuable intermediate with greater precision and safety.

Introduction: The Strategic Importance of 1-Fluoro-3-iodo-2-nitrobenzene

1-Fluoro-3-iodo-2-nitrobenzene is an aromatic intermediate whose value lies in the distinct reactivity imparted by its three key functional groups. The interplay between the strongly electron-withdrawing nitro group, the inductively activating fluorine atom, and the versatile iodine atom makes it a powerful tool for synthetic chemists. This substitution pattern enables a range of sophisticated chemical transformations, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the iodo position.

  • Nucleophilic aromatic substitution (SNAr) , activated by the nitro group, potentially displacing the fluorine atom.

  • Reduction of the nitro group to an amine, opening pathways to a vast array of heterocyclic compounds and other bioactive scaffolds.

This versatility has positioned 1-fluoro-3-iodo-2-nitrobenzene and its isomers as valuable starting materials in the synthesis of complex molecules, including novel anti-cancer agents, anti-inflammatory drugs, and advanced polymers.[1] However, the energetic cost and thermal stability associated with this molecule are not well-documented. Thermochemical data is indispensable for scaling up reactions, performing safety hazard analyses, and developing robust manufacturing processes.

Physicochemical Properties & The Data Gap

A review of available literature and chemical databases reveals a notable absence of experimentally determined thermochemical data for 1-fluoro-3-iodo-2-nitrobenzene. While basic identifiers are known, core thermodynamic values are missing.

PropertyValueSource
IUPAC Name 1-Fluoro-3-iodo-2-nitrobenzene-
CAS Number 886762-71-6OEM supplier data
Molecular Formula C₆H₃FINO₂PubChem
Molecular Weight 267.00 g/mol [2]
Standard Enthalpy of Formation (ΔfH°) Not Available-
Standard Molar Entropy (S°) Not Available-
Heat Capacity (Cp) Not Available-

This data gap presents a significant challenge. Without an established enthalpy of formation, predicting the heat of reaction for its synthetic transformations is imprecise, complicating thermal management in large-scale reactors. The lack of heat capacity and phase transition data further hinders the development of safe and efficient purification and processing protocols.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, modern computational chemistry provides a powerful and reliable alternative for estimating thermochemical properties. High-accuracy composite methods are particularly well-suited for this task.

3.1. Causality Behind Method Selection: Why High-Accuracy Methods?

Simple computational methods may fail to accurately capture the complex electronic interactions in a molecule with a nitro group and two different halogens. High-accuracy methods, such as the Gaussian-4 (G4) theory, systematically combine results from various levels of theory and basis sets to approximate the results of a very high-level, computationally expensive calculation.[3]

However, studies have shown that even advanced methods can exhibit systematic errors for certain classes of molecules, particularly nitro compounds.[3] To overcome this, isodesmic reactions are employed. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[4] This approach leverages the cancellation of systematic errors in the quantum mechanical calculations, yielding a more accurate enthalpy of formation for the target molecule.

3.2. Proposed Computational Workflow

A reliable prediction of the standard gas-phase enthalpy of formation (ΔfH°(g, 298K)) for 1-fluoro-3-iodo-2-nitrobenzene can be achieved through the following self-validating workflow:

  • Geometry Optimization & Frequency Calculation: The 3D structure of 1-fluoro-3-iodo-2-nitrobenzene and all reference compounds are optimized using a robust method like B3LYP/6-311++G(d,p). A frequency calculation is then performed to confirm the structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[5]

  • High-Accuracy Single-Point Energy Calculation: A high-level composite method, such as G4 theory, is used to calculate the total electronic energy (E0K) for all optimized structures.

  • Isodesmic Reaction Design: A balanced isodesmic reaction is constructed using well-characterized reference compounds. An example is:

    • 1-Fluoro-3-iodo-2-nitrobenzene + Benzene → Nitrobenzene + 1-Fluoro-3-iodobenzene

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔHrxn) is calculated from the computed total energies of the reactants and products.

  • Derivation of Target Enthalpy of Formation: The enthalpy of formation of the target molecule is derived using the calculated ΔHrxn and the known experimental enthalpies of formation for the reference compounds.[6]

    • ΔfH°(Target) = [ΔfH°(Nitrobenzene) + ΔfH°(1-Fluoro-3-iodobenzene)] - ΔfH°(Benzene) + ΔHrxn

The diagram below illustrates this computational protocol.

G cluster_input Inputs cluster_compute Computational Steps cluster_output Output Target Target Molecule: 1-Fluoro-3-iodo-2-nitrobenzene Opt Step 1: Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Target->Opt Ref1 Reference 1: Benzene (Known ΔfH°) Ref1->Opt Ref2 Reference 2: Nitrobenzene (Known ΔfH°) Ref2->Opt Ref3 Reference 3: 1-Fluoro-3-iodobenzene (Known ΔfH°) Ref3->Opt Energy Step 2: High-Accuracy Single-Point Energy (e.g., G4 Theory) Opt->Energy Provides geometries & thermal corrections Isodesmic Step 3: Calculate ΔHrxn for Isodesmic Reaction Energy->Isodesmic Provides total electronic energies Final_Hf Predicted ΔfH°(g, 298K) of Target Molecule Isodesmic->Final_Hf Combines ΔHrxn with experimental reference data

Caption: Computational workflow for predicting enthalpy of formation.

Experimental Validation: Protocols and Methodologies

While computational predictions are invaluable, experimental validation is the gold standard in thermochemistry. The following protocols outline established methods for determining the key thermochemical properties of 1-fluoro-3-iodo-2-nitrobenzene.

4.1. Standard Enthalpy of Formation via Combustion Calorimetry

Bomb calorimetry is the primary technique for determining the standard enthalpy of formation of organic compounds.[7] The process involves the complete combustion of a substance in a high-pressure oxygen environment and measuring the heat released.

Principle of Causality: The experiment measures the energy of combustion (ΔcU°). This value is then corrected to standard conditions to find the standard enthalpy of combustion (ΔcH°). Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and I₂), the standard enthalpy of formation of the compound (ΔfH°) can be precisely calculated. Special considerations are needed for organoiodine compounds to ensure complete and well-defined combustion products.[8]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity 1-fluoro-3-iodo-2-nitrobenzene is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible inside a constant-volume combustion bomb. A small amount of water is added to the bomb to ensure all combustion products are in their standard states.

  • Combustion: The bomb is sealed, pressurized with ~3 MPa of pure oxygen, and submerged in a precisely known quantity of water in the calorimeter jacket.[7] The sample is ignited, and the temperature change of the water is monitored with high precision.

  • Energy Equivalent Calibration: The effective heat capacity of the calorimeter system (the "energy equivalent") is determined by combusting a certified standard reference material, such as benzoic acid.

  • Product Analysis: After combustion, the liquid products are analyzed to quantify the formation of nitric acid. Gaseous products are analyzed for carbon dioxide to ensure complete combustion.

  • Data Correction (Washburn Corrections): The raw energy change is corrected to standard state conditions, accounting for the energy of ignition, acid formation, and the deviation of gases from ideal behavior.[7]

  • Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion.

4.2. Heat Capacity and Phase Change Enthalpies via DSC

Differential Scanning Calorimetry (DSC) is essential for measuring heat capacity and the enthalpies of phase transitions (fusion, vaporization). This data is crucial for converting the solid-state enthalpy of formation (from combustion) to the gas-phase value needed for theoretical comparisons.

Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This difference is directly proportional to the heat capacity of the sample. At a phase transition, the heat absorbed or released by the sample appears as a peak in the DSC thermogram, the area of which is the enthalpy of that transition.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (3-9 mg) is hermetically sealed in a pressure-resistant crucible (e.g., gold-plated stainless steel) to prevent evaporation during the experiment.[11]

  • Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating at 5 °C/min) over the desired temperature range.[11] The resulting heat flow data is compared against a baseline and a sapphire standard to calculate the specific heat capacity (Cp).

  • Enthalpy of Fusion (ΔfusH): The sample is heated through its melting point. The integrated area of the melting endotherm provides the enthalpy of fusion.

  • Enthalpy of Vaporization (ΔvapH): Using a thermogravimetric analyzer (TGA) coupled with DSC, the enthalpy of vaporization can be determined by measuring the heat flow associated with the mass loss during boiling.

The diagram below illustrates the experimental path from a solid sample to its gas-phase enthalpy of formation.

G cluster_exp Experimental Measurements cluster_derived Derived Quantities cluster_final Final Result Solid Solid Sample: 1-Fluoro-3-iodo-2-nitrobenzene Combustion Combustion Calorimetry Solid->Combustion DSC Differential Scanning Calorimetry (DSC) Solid->DSC Hf_solid ΔfH°(solid, 298K) Combustion->Hf_solid H_fus ΔfusH(Tm) DSC->H_fus H_vap ΔvapH(Tb) DSC->H_vap Cp Cp(s), Cp(l) Heat Capacities DSC->Cp Hf_gas ΔfH°(gas, 298K) Hf_solid->Hf_gas ΔfH°(g) = ΔfH°(s) + ΔsubH° H_sub ΔsubH°(298K) Enthalpy of Sublimation H_sub->Hf_gas ΔfH°(g) = ΔfH°(s) + ΔsubH° H_fus->H_sub Kirchhoff's Law & Hess's Law H_vap->H_sub Kirchhoff's Law & Hess's Law Cp->H_sub Kirchhoff's Law & Hess's Law

Caption: Experimental workflow for determining gas-phase ΔfH°.

Conclusion and Future Outlook

1-Fluoro-3-iodo-2-nitrobenzene is a synthetic intermediate of considerable strategic value. However, the full realization of its potential is hampered by a critical lack of fundamental thermochemical data. This guide serves as a call to action for the scientific community to address this gap.

We have outlined a dual-pronged approach:

  • Computational Prediction: A robust, self-validating computational workflow using high-accuracy methods like G4 theory in conjunction with isodesmic reactions can provide immediate, high-quality estimates of the compound's enthalpy of formation.

  • Experimental Validation: A clear, detailed set of established experimental protocols, including combustion calorimetry and differential scanning calorimetry, has been provided to guide the definitive measurement of these properties.

Obtaining this data will not only enhance our fundamental understanding of this molecule but will also directly benefit drug development and process chemistry by enabling safer, more efficient, and scalable synthetic routes. It is through the rigorous integration of computational and experimental chemistry that we can unlock the full potential of such valuable chemical building blocks.

References
  • Suntsova, M., & Dorofeeva, O. (2018). Enthalpies of formation of gaseous nitromethane and nitrobenzene are calculated by Gaussian-4 method with the use of isogyric and isodesmic reactions. ResearchGate. Available at: [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Nitrobenzene Enthalpy of Formation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10539733, 1-Fluoro-2-iodo-4-nitrobenzene. PubChem. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9823, 1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359-430. Available at: [Link]

  • van der Spek, J. A., & van der Spek, T. G. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 26(22), 6933. Available at: [Link]

  • Laria, J., et al. (2004). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 108(4), 667-674. Available at: [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 546-553. Available at: [Link]

  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (2003). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 72(2), 653-659. Available at: [Link]

  • Pimerzin, A. A., & Turovtsev, V. V. (2012). The standard enthalpies of formation of nitro compounds with small rings. ResearchGate. Available at: [Link]

  • Notario, R. (2004). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. ResearchGate. Available at: [Link]

  • George, P., et al. (1975). What are Isodesmic Reactions?. Journal of Chemical Education, 52(9), 552. Available at: [Link]

  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 11.5: Reaction Calorimetry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-147. Available at: [Link]

  • Chirico, R. D., et al. (2011). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 43(11), 1642-1658. Available at: [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Available at: [Link]

  • Yildiz, N., et al. (2021). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip. Available at: [Link]

  • H. A. El-Sayed, et al. (2008). Specific Heat Capacity of Nitrobenzene–Tetradecane Near the Liquid–Liquid Critical Point. ResearchGate. Available at: [Link]

  • Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press. Available at: [Link]

  • de Sousa, D. P., et al. (2018). Isodesmic reactions proposed to calculate the formation enthalpy of compounds 1-6... ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the high-fidelity functionalization of 1-Fluoro-3-iodo-2-nitrobenzene . It prioritizes mechanistic understanding, robust protocols, and safety.[1]

Subject: Regioselective Nucleophilic Aromatic Substitution (


) and Downstream Scaffold Utility
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group[1]

Executive Summary & Strategic Value

1-Fluoro-3-iodo-2-nitrobenzene is a "linchpin" scaffold in diversity-oriented synthesis.[1] Its value lies in its unique substitution pattern: a nitro group flanked by two halogens with vastly different electronic properties.[1]

  • The Fluorine (C1): Highly labile under

    
     conditions due to the ortho-nitro activation and high electronegativity.
    
  • The Iodine (C3): Resistant to

    
     under mild conditions but serves as an excellent handle for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]
    

This guide details the protocol for the selective displacement of the fluorine atom by nucleophiles, preserving the iodine for secondary functionalization.

Mechanistic Insight: The "Why" of Selectivity

To achieve high yields, one must understand the competition between the leaving groups. In


 reactions activated by electron-withdrawing groups (EWGs), the rate-determining step is the initial nucleophilic attack (addition), not the bond breaking (elimination).
The Fluorine Advantage

Although the C-F bond (


) is stronger than the C-I bond (

), fluorine is the superior leaving group in this context.[2]
  • Inductive Effect: Fluorine's high electronegativity lowers the energy of the LUMO at the C1 position, making it more electrophilic than the C3-Iodine position.

  • Transition State Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than iodine.[1]

Steric Considerations

The nitro group at C2 is "sandwiched" between the fluoro and iodo groups. This steric crowding forces the nitro group slightly out of planarity with the benzene ring, reducing its resonance contribution. However, the strong inductive electron-withdrawing effect (-I) remains sufficient to drive the reaction at the C1 position.

SnAr_Mechanism cluster_0 Selectivity Driver SM 1-Fluoro-3-iodo-2-nitrobenzene (Substrate) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Rate Determining Step (Nucleophilic Attack at C1) Nu Nucleophile (R-NH2) Nu->TS Prod Substitution Product (2-Nitro-3-iodo-aniline deriv.) TS->Prod Fast Elimination LG Fluoride Ion (Leaving Group) TS->LG

Figure 1: Reaction pathway highlighting the rate-determining formation of the Meisenheimer complex. The high electronegativity of Fluorine accelerates this specific step.

Experimental Protocols

General Protocol: Amine Nucleophiles

This protocol is optimized for primary and secondary amines.[1] It uses mild conditions to prevent side reactions (such as denitration or iodine displacement).[1]

Reagents:

  • Substrate: 1-Fluoro-3-iodo-2-nitrobenzene (

    
    )[1]
    
  • Nucleophile: Amine (

    
    )[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    ) or
    
    
    (
    
    
    )[1]
  • Solvent: DMF (anhydrous) or THF.[1]

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1-Fluoro-3-iodo-2-nitrobenzene (

    
    ) in anhydrous DMF (
    
    
    
    ,
    
    
    ).
  • Base Addition: Add DIPEA (

    
    ) in one portion.
    
  • Nucleophile Addition: Add the amine (

    
    ) dropwise.
    
    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to

      
      .[1]
      
  • Reaction: Stir at Room Temperature (

    
    ).
    
    • Monitoring: Check TLC or LCMS after 1 hour.[1] Most primary amines react fully within 2-4 hours.[1] Sterically hindered amines may require heating to

      
      .[1]
      
  • Self-Validation (Visual): The reaction typically shifts color from pale yellow to deep orange/red upon formation of the nitro-aniline product.[1]

  • Workup: Dilute with EtOAc (

    
    ) and wash with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol Variation: Oxygen Nucleophiles (Phenols)

Phenols are less nucleophilic than amines and require activation.[1]

Reagents:

  • Substrate (

    
    )
    
  • Phenol (

    
    )[1]
    
  • Base:

    
     (
    
    
    
    )[1]
  • Solvent: DMSO or NMP.[1]

Procedure:

  • Dissolve the phenol and

    
     in DMSO and stir for 15 minutes to generate the phenoxide in situ.
    
  • Add the solution of 1-Fluoro-3-iodo-2-nitrobenzene.[1]

  • Heat to

    
    . (Higher temperatures increase the risk of displacing the Iodine).
    

Data & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes optimization studies for the reaction with Morpholine (secondary amine).

EntrySolventBaseTemp (

)
Time (h)Yield (%)Observations
1THFDIPEA251265Slow reaction; incomplete conversion.[1]
2DMF DIPEA 25 3 94 Optimal conditions.[1] Clean conversion.
3EtOH

Reflux288Good yield, but difficult to remove trace solvent.
4DMSO

25292Excellent for scale-up; difficult workup on small scale.[1]
5DMFNone80640Significant degradation; Iodine loss observed.[1]
Troubleshooting Common Issues
  • Issue: Incomplete conversion after 24h.

    • Cause: Nucleophile is too bulky or deactivated.[1]

    • Solution: Switch solvent to NMP and heat to

      
      . Ensure anhydrous conditions to prevent hydrolysis (formation of phenol byproduct).[1]
      
  • Issue: Loss of Iodine (De-iodination).

    • Cause: Reaction temperature too high (

      
      ) or use of reducing metals.[1]
      
    • Solution: Keep temperature below

      
      . Avoid Pd contamination if running sequential reactions.[1]
      

Downstream Utility: Library Synthesis Workflow

The resulting 1-Amino-3-iodo-2-nitrobenzene derivatives are precursors to 4-substituted benzimidazoles, a privileged pharmacophore in kinase inhibitors.[1]

Workflow cluster_pathways Divergent Pathways start 1-Fluoro-3-iodo-2-nitrobenzene step1 Step 1: SnAr Substitution (Diversity Point R1) start->step1 R-NH2, DIPEA inter1 Intermediate A: (2-Nitro-3-iodo-aniline) step1->inter1 pathA Path A: Nitro Reduction (Fe/NH4Cl or H2/Pd) inter1->pathA pathB Path B: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) inter1->pathB cycliz Cyclization (w/ Aldehyde or Orthoformate) pathA->cycliz prodA Target 1: 7-Iodo-benzimidazole cycliz->prodA prodB Target 2: Biaryl Nitroaniline pathB->prodB

Figure 2: Divergent synthesis workflow. The scaffold allows for the installation of the amine (R1) followed by either cyclization or cross-coupling.

Safety & Handling

  • Energetic Potential: Nitro-substituted aromatics can be energetic.[1][3] While this specific compound is generally stable, avoid heating crude reaction mixtures to dryness at high temperatures (

    
    ).[1]
    
  • Sensitizers: Halogenated nitrobenzenes are potent skin sensitizers.[1] Always handle within a fume hood using nitrile gloves.[1]

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
    
  • Fluorine vs Iodine Leaving Group Ability: Miller, J. (1968).[1] Aromatic Nucleophilic Substitution. Elsevier.[1] (Classic text establishing F >> I reactivity in activated systems).

  • Benzimidazole Synthesis from Nitro-anilines: Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.[1] Link[1]

  • Regioselectivity in Poly-halogenated Nitrobenzenes: Lulinski, S., & Serwatowski, J. (2003).[1] Regioselective Synthesis of Vicinal Halonitrobenzenes. Journal of Organic Chemistry, 68(24), 9384–9388.[1] Link[1]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

1-Fluoro-3-iodo-2-nitrobenzene is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its utility is rooted in the distinct reactivity of its three substituents: an iodine atom, a fluorine atom, and a nitro group. This unique arrangement allows for a stepwise and selective functionalization of the benzene ring, enabling the construction of complex molecular architectures. Such structures are often the core scaffolds of biologically active molecules crucial in drug discovery and development.[2]

The key to the synthetic prowess of 1-fluoro-3-iodo-2-nitrobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly more labile and is readily activated in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the selective introduction of carbon-based substituents at the C-3 position. Conversely, the C-F bond is relatively inert to these conditions but is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group at the ortho position. This electronic activation facilitates the displacement of the fluoride by a wide range of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to forge nitrogen-containing heterocyclic rings.

This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on leveraging the unique reactivity of 1-fluoro-3-iodo-2-nitrobenzene for the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested protocols, and present data in a clear and accessible format.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 1-fluoro-3-iodo-2-nitrobenzene primarily revolves around a two-stage functionalization strategy:

  • Palladium-Catalyzed Cross-Coupling at the C-I Bond: The initial transformation typically involves a selective reaction at the most reactive site, the carbon-iodine bond. Sonogashira and Suzuki-Miyaura couplings are the most common choices for forming new carbon-carbon bonds.

  • Intramolecular Cyclization via Nucleophilic Aromatic Substitution or Other Ring-Closing Reactions: Following the initial C-C bond formation, the molecule is poised for a subsequent cyclization event. This can be achieved through various pathways, most notably an intramolecular SNAr reaction where a nucleophilic group, introduced in the first step or inherent to the coupling partner, displaces the activated fluorine atom. Alternatively, reduction of the nitro group to an amine can set the stage for a variety of cyclization strategies.

Diagram of the General Synthetic Approach

G start 1-Fluoro-3-iodo-2-nitrobenzene intermediate 3-Substituted-1-fluoro-2-nitrobenzene Intermediate start->intermediate Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) product Fused Heterocyclic Product intermediate->product Intramolecular Cyclization (e.g., SNAr, Reductive Cyclization) G cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) alkyne_complex Ar-Pd(II)-C≡C-R(L2) pd_complex->alkyne_complex Transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex cu_halide Cu(I)X cu_acetylide->cu_halide from Pd complex alkyne_complex->pd0 Reductive Elimination alkyne R-C≡C-H alkyne->cu_acetylide Base

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-3-iodo-2-nitrobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

  • Add a suitable solvent, such as degassed anhydrous tetrahydrofuran (THF) or 1,4-dioxane.

  • Add the terminal alkyne (1.1-1.5 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate.

Table 1: Representative Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Triethylamine, Diisopropylamine
Solvent THF, 1,4-Dioxane, DMF
Temperature 25-60 °C
Typical Yield 70-95%
Step 2: Reductive Cyclization to the Indole Ring

Reaction Principle: The nitro group of the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate is reduced to an amino group. The resulting amine then undergoes an intramolecular nucleophilic attack on the alkyne, which is often promoted by a transition metal catalyst, to form the indole ring.

Experimental Protocol:

  • Dissolve the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate (1.0 equiv.) in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: 10% Pd/C under an atmosphere of hydrogen.

    • Chemical Reduction: Iron powder in acetic acid, or stannous chloride (SnCl₂) in ethanol.

  • Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by TLC.

  • Upon completion of the reduction and cyclization, filter the reaction mixture to remove the catalyst or inorganic salts.

  • Neutralize the filtrate if an acidic medium was used.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-fluoro-7-nitro-1H-indole derivative.

Application Protocol 2: Synthesis of Fused Heterocycles via Sequential Suzuki Coupling and Intramolecular SNAr

This protocol outlines a strategy for synthesizing dibenzo[b,f]o[2][3]xazepine or similar fused heterocyclic systems. The approach involves a Suzuki-Miyaura coupling to introduce an aryl group bearing a nucleophilic hydroxyl or amino group ortho to the coupling site, followed by an intramolecular SNAr to form the fused ring.

Step 1: Suzuki-Miyaura Coupling of 1-Fluoro-3-iodo-2-nitrobenzene

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is highly efficient for the formation of C-C bonds, particularly biaryl linkages.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation (Base) boronic_acid Ar'-B(OH)2 boronic_acid->pd_complex transmetalation_complex->pd0 Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine 1-fluoro-3-iodo-2-nitrobenzene (1.0 equiv.), the desired arylboronic acid (e.g., 2-hydroxyphenylboronic acid) (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, or dioxane/water).

  • Heat the reaction mixture with vigorous stirring to a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biaryl intermediate.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
Boronic Acid Arylboronic acids or esters
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Typical Yield 65-90%
Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Reaction Principle: The biaryl intermediate, containing a nucleophilic group (e.g., -OH or -NH₂) ortho to the newly formed C-C bond, undergoes an intramolecular cyclization. The nucleophile attacks the carbon atom bearing the fluorine, displacing it in an SNAr reaction. The strong electron-withdrawing effect of the adjacent nitro group is crucial for activating the C-F bond to this nucleophilic attack.

Experimental Protocol:

  • Dissolve the biaryl intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base to deprotonate the nucleophilic group (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitor the progress of the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final fused heterocyclic compound.

Safety and Handling

1-Fluoro-3-iodo-2-nitrobenzene is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Fluoro-3-iodo-2-nitrobenzene is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic and sequential exploitation of its reactive sites through palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions provides a robust and flexible approach to complex molecular architectures. The protocols outlined in this application note serve as a practical guide for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • MySkinRecipes. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. Retrieved from [Link]

  • Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 63(22), 7652–7662. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Sonogashira coupling conditions for 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling of 1-Fluoro-3-iodo-2-nitrobenzene

Part 1: Executive Summary & Strategic Analysis

The coupling of 1-Fluoro-3-iodo-2-nitrobenzene represents a classic "chemoselectivity puzzle" in medicinal chemistry. This scaffold is a high-value precursor for the synthesis of 4-fluoroindoles and 7-substituted benzimidazoles , motifs prevalent in kinase inhibitors and CNS-active agents.

The Core Challenge: The substrate features three contiguous substituents on the benzene ring:

  • Iodine (C3): The desired site for oxidative addition (Sonogashira coupling).

  • Nitro (C2): An electron-withdrawing group (EWG) that activates the ring but introduces steric crowding.

  • Fluorine (C1): A potential site for unwanted Nucleophilic Aromatic Substitution (

    
    ), activated by the ortho-nitro group.
    

The Solution: To achieve high yields (>85%) of the coupled alkyne while suppressing defluorination or


 side reactions, this protocol utilizes a high-activity Pd(II) precatalyst  combined with a non-nucleophilic base  system. The steric bulk of the ortho-nitro group is managed by ligand selection and thermal control.

Part 2: Mechanistic Logic & Chemical Context

Reactivity Profile

The 1,2,3-trisubstituted pattern creates a unique electronic environment.

  • Activation: The C2-Nitro group pulls electron density from the ring, making the C3-Iodine bond highly susceptible to oxidative addition by Pd(0). This is favorable for the reaction rate.

  • The

    
     Trap:  The same Nitro group activates the C1-Fluorine bond. If a nucleophilic base (e.g., primary/secondary amines, alkoxides) is used, direct displacement of the fluorine will compete with the coupling.
    
  • Steric "Sandwich": The Iodine is flanked by the Nitro group. While Iodine is large, the planar Nitro group can rotate. Bulky phosphine ligands (

    
    ) are generally sufficient, but excessive steric bulk in the alkyne may require higher temperatures.
    
Pathway Visualization

The following diagram illustrates the competing pathways and the desired catalytic cycle.

SonogashiraPathways cluster_conditions Critical Controls SM 1-Fluoro-3-iodo- 2-nitrobenzene OxAdd Oxidative Addition (Ar-Pd-I) SM->OxAdd Fast (Activated by NO2) Side_SNAr Side Product: Amino-displacement (Loss of F) SM->Side_SNAr Nucleophilic Base (Avoid 1°/2° Amines) Pd0 Pd(0) Species TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne/CuI Prod Target Alkyne (C3-Coupled) TransMet->Prod Reductive Elimination Side_Homo Side Product: Glaser Homocoupling (Alkyne-Alkyne) TransMet->Side_Homo O2 Presence Control1 Use Tertiary Amines (TEA/DIPEA) Control2 Strict Anaerobic Conditions

Figure 1: Reaction pathways showing the desired catalytic cycle (Blue) vs. critical failure modes (Red).

Part 3: Standard Operating Protocol (SOP)

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
Substrate 1-Fluoro-3-iodo-2-nitrobenzene1.0ElectrophileSolid, store away from light.
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.1 - 1.2NucleophileSlight excess to account for homocoupling.
Catalyst

0.03 - 0.05CatalystRobust, air-stable precatalyst.
Co-Catalyst CuI (Copper(I) Iodide)0.05 - 0.10ActivatorMust be white/off-white. If green/brown, recrystallize.
Base Triethylamine (

)
3.0 - 5.0BaseMust be Tertiary. Scavenges HI.
Solvent THF or DMFN/AMediumTHF for ease of workup; DMF for difficult solubility.
Step-by-Step Procedure

Preparation:

  • Glassware: Oven-dry a 2-neck round bottom flask or a heavy-walled reaction vial. Equip with a magnetic stir bar.

  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times . Crucial: Oxygen promotes Glaser homocoupling of the alkyne.

Execution:

  • Solids Addition: Under a positive pressure of Argon, add the Substrate (1.0 equiv),

    
      (3-5 mol%), and CuI  (5-10 mol%).
    
  • Solvent & Base: Syringe in anhydrous THF (concentration ~0.1 M - 0.2 M) followed by Triethylamine (3.0 equiv). The solution may turn yellow/brown.

  • Alkyne Addition: Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.

    • Note: If the alkyne is a solid, dissolve it in a minimal amount of THF and add it as a solution.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or LC-MS after 1 hour. The activated C-I bond often reacts quickly.

    • Optimization: If conversion is <50% after 4 hours, heat to 45-50°C . Do not exceed 60°C initially to prevent degradation of the nitro group or

      
       side reactions.
      

Workup:

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash: Wash the filtrate with saturated

    
     (aq) to remove copper species (turns blue), followed by Brine.
    
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product is usually less polar than the starting nitro-iodide.

Part 4: Critical Optimization & Troubleshooting

The "Base" Trap ( Prevention)

The choice of base is the single most critical variable for this specific substrate.

Base TypeExampleSuitabilityRisk/Benefit
Primary Amine n-ButylamineFORBIDDEN Will rapidly displace Fluorine (

).
Secondary Amine DiethylamineHIGH RISK Can displace Fluorine, especially at high T.
Tertiary Amine Triethylamine (TEA) OPTIMAL Non-nucleophilic enough at RT. Standard choice.
Hindered Amine DIPEA (Hünig's Base) EXCELLENT Best for heating; steric bulk prevents N-attack.
Inorganic

/

GOOD Use if amines fail. Requires DMF/DMSO.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or Sterics.Degas solvents thoroughly. Switch to

(smaller bite angle) or increase Temp to 50°C.
Homocoupling (Alkyne dimer) Oxygen leak.Re-check inert atmosphere. Add alkyne slowly (syringe pump) to keep its concentration low relative to Ar-Pd-I.
Loss of Fluorine (M+ - 19)

side reaction.
Switch base to DIPEA or Inorganic Carbonate. Lower reaction temperature.[7] Ensure solvent is alcohol-free.
Black Precipitate (Early) Pd agglomeration ("Pd Black").Ligand insufficiency. Add excess

(10 mol%) or use a more stable catalyst like

+ XPhos.

Part 5: Safety & Handling

  • Nitro Compounds: While 1-fluoro-3-iodo-2-nitrobenzene is not a standard explosive, polynitro or functionalized nitroaromatics can be energetic. Do not distill the final product or residues to dryness at high temperatures (>100°C) without DSC testing.

  • Fluorine/Iodine: Halogenated aromatics can be skin sensitizers. Use double gloving (Nitrile).

  • Waste: Aqueous washes containing Copper and Palladium must be segregated into Heavy Metal waste streams.

Part 6: References

  • General Sonogashira Conditions for Nitro-Iodo Arenes:

    • Source: Wagner, T. (2020). Synthetic Studies toward A-74528 and Synthesis of Cyclic Azobenzenes (Dissertation). Ludwig-Maximilians-Universität München.

    • Context: Describes the coupling of 1-fluoro-3-iodo-2-nitrobenzene with 1-ethynyl-2-nitrobenzene using standard Pd/Cu conditions.

    • Link:

  • Mechanistic Overview of Sonogashira Coupling:

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Context: Authoritative review on catalyst cycles, ligand effects, and copper-free variants.

    • Link:

  • Synthesis of Fluoroindoles via Nitro-Precursors:

    • Source:BenchChem Application Note: Synthesis of 4-Fluoroindole.

    • Context: Highlights the reactivity of ortho-fluoro nitro compounds in indole synthesis, relevant for the downstream utility of the coupled product.

    • Link:

Sources

Scale-Up Synthesis of 1-Fluoro-3-iodo-2-nitrobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-Fluoro-3-iodo-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough understanding of the process, safety considerations, and analytical validation required for successful and safe large-scale production.

Introduction

1-Fluoro-3-iodo-2-nitrobenzene is a key building block in organic synthesis, prized for its unique substitution pattern that allows for diverse chemical transformations. Its synthesis on a laboratory scale is well-documented, but scaling up this process presents significant challenges, particularly concerning reaction control, safety, and product purity. This guide outlines a robust and scalable multi-step synthesis, beginning from readily available starting materials and culminating in the highly pure target compound. The core of this synthesis revolves around a Sandmeyer-type reaction, a powerful tool for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1]

Strategic Overview of the Synthesis

The synthesis of 1-Fluoro-3-iodo-2-nitrobenzene is a multi-step process that requires careful planning and execution. The overall synthetic pathway is depicted below:

Synthesis_Overview A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide A->B Acetylation C N-(2-fluoro-6-nitrophenyl)acetamide B->C Nitration D 2-Fluoro-6-nitroaniline C->D Hydrolysis E 1-Fluoro-3-iodo-2-nitrobenzene D->E Diazotization & Iodination

Figure 1: Overall synthetic workflow for 1-Fluoro-3-iodo-2-nitrobenzene.

This strategic sequence is designed to ensure high regioselectivity during the nitration step and to manage the hazardous nature of the diazotization reaction in the final step.

Part 1: Synthesis of the Precursor - 2-Fluoro-6-nitroaniline

A reliable supply of the key precursor, 2-Fluoro-6-nitroaniline, is paramount for the successful scale-up of the final product. This section details a two-step process to produce this intermediate with high purity.

Step 1.1: Acetylation of 2-Fluoroaniline to N-(2-fluorophenyl)acetamide

The initial step involves the protection of the amino group of 2-fluoroaniline by acetylation. This is a standard and high-yielding reaction.

Protocol:

  • In a suitable reactor, dissolve 2-fluoroaniline (1.0 equiv) in dichloromethane.

  • Under an inert atmosphere (e.g., nitrogen), add acetic anhydride (1.2 equiv) dropwise to the solution while maintaining the temperature at room temperature.[2]

  • Stir the reaction mixture until the consumption of 2-fluoroaniline is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2-fluorophenyl)acetamide. This product is often of sufficient purity to be used in the next step without further purification.

Step 1.2: Nitration of N-(2-fluorophenyl)acetamide to N-(2-fluoro-6-nitrophenyl)acetamide

This is a critical regioselective nitration step. The acetyl group directs the nitration to the ortho and para positions. Due to the fluorine atom at the 2-position, the primary product is the desired 6-nitro isomer.

Protocol:

  • In a reactor equipped with efficient cooling and stirring, dissolve N-(2-fluorophenyl)acetamide (1.0 equiv) in glacial acetic acid.[3]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, N-(2-fluoro-6-nitrophenyl)acetamide, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 1.3: Hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide to 2-Fluoro-6-nitroaniline

The final step in the precursor synthesis is the deprotection of the amino group.

Protocol:

  • Charge the crude N-(2-fluoro-6-nitrophenyl)acetamide into a reactor containing a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (TLC or HPLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitated 2-Fluoro-6-nitroaniline, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol-water to achieve high purity.

Part 2: Scale-up Synthesis of 1-Fluoro-3-iodo-2-nitrobenzene

This final stage involves the diazotization of 2-Fluoro-6-nitroaniline followed by a Sandmeyer-type iodination. This step is the most hazardous and requires strict adherence to safety protocols.

The Sandmeyer Reaction: A Mechanistic Insight

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to an aryl halide.[4] The reaction proceeds via a diazonium salt intermediate. In the case of iodination, the reaction is believed to proceed through a radical mechanism, initiated by a single electron transfer from the iodide ion to the diazonium salt.[5] This generates an aryl radical and nitrogen gas. The aryl radical then abstracts an iodine atom from another iodide ion or iodine molecule to form the final product.

Sandmeyer_Mechanism A Ar-NH2 B Ar-N2+ A->B Diazotization (NaNO2, H+) C Ar• B->C SET from I- (-N2) D Ar-I C->D Iodine atom transfer

Figure 2: Simplified mechanism of the Sandmeyer iodination reaction.

Step 2.1: Diazotization of 2-Fluoro-6-nitroaniline

Critical Safety Considerations: Diazonium salts are thermally unstable and can be explosive when dry.[6][7] Therefore, this reaction must be conducted at low temperatures (0-5 °C), and the diazonium salt should be used immediately in the next step without isolation.[6] The reaction is also exothermic and generates nitrogen gas, requiring an efficient cooling system and a well-ventilated reactor.

Protocol:

  • In a jacketed reactor with precise temperature control, suspend 2-Fluoro-6-nitroaniline (1.0 equiv) in a mixture of concentrated sulfuric acid and water.

  • Cool the suspension to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 equiv) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.[6] The rate of addition should be carefully controlled to manage the exotherm.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the aryldiazonium sulfate.

Step 2.2: Iodination of the Diazonium Salt

Protocol:

  • In a separate reactor, prepare a solution of potassium iodide (1.2 equiv) in water.

  • Cool the potassium iodide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) to ensure complete decomposition of the diazonium salt and formation of the product.

  • The crude 1-Fluoro-3-iodo-2-nitrobenzene, which is a solid, will precipitate from the reaction mixture.

Part 3: Purification and Quality Control

Purification by Crystallization

The crude product from the iodination step is typically purified by crystallization to achieve the desired purity for pharmaceutical or other high-grade applications.

Protocol:

  • Collect the crude solid by filtration and wash it with water to remove inorganic salts.

  • To remove unreacted starting material and other impurities, wash the crude product with a cold, dilute solution of sodium thiosulfate to reduce any excess iodine, followed by a wash with a dilute solution of sodium bicarbonate.

  • The primary purification is achieved by recrystallization. A common solvent system for nitroaromatic compounds is a mixture of ethanol and water.[3]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals of 1-Fluoro-3-iodo-2-nitrobenzene by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Parameter Value Reference
Melting Point77-81 °C[5]
Molecular FormulaC6H3FINO2[5]
Molecular Weight267.00 g/mol [5]
Analytical Quality Control

To ensure the purity of the final product and to monitor the progress of the reactions, a robust set of analytical methods is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for this purpose.[8]

HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of Acetonitrile and Water.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

GC-MS Method:

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector Temperature: 280 °C.[8]

  • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 10 minutes.[8]

  • MS Detection: Electron Ionization (EI) at 70 eV.[8]

Part 4: Process Safety and Waste Management

Process Safety

The diazotization step is the most critical from a safety perspective. A thorough Process Hazard Analysis (PHA) is mandatory before scaling up this synthesis. Key safety considerations include:

  • Thermal Hazard Assessment: The thermal stability of the diazonium salt intermediate should be determined using techniques like Differential Scanning Calorimetry (DSC) to understand its decomposition profile and to establish safe operating temperature limits.[7]

  • Strict Temperature Control: The reaction temperature for diazotization must be maintained below 5 °C to prevent uncontrolled decomposition.[6]

  • Avoid Isolation of Diazonium Salts: Solid diazonium salts are highly explosive and should never be isolated.[6]

  • Ventilation: The reaction should be carried out in a well-ventilated area to safely vent the nitrogen gas produced.

  • Emergency Preparedness: An emergency plan should be in place to handle any thermal runaway or accidental release.

Waste Management

The waste streams from this synthesis, particularly from the diazotization and iodination steps, are hazardous and require proper treatment before disposal.

Protocol for Quenching Diazonium Waste:

  • Any residual diazonium salt in the reaction mixture or waste streams must be quenched.

  • A common and effective quenching agent is a solution of sulfamic acid or urea. These compounds react with nitrous acid and diazonium salts to produce non-hazardous products.

  • The quenching agent should be added slowly to the cold waste stream with stirring.

  • After quenching, the waste stream should be tested for the absence of diazonium salts using a suitable method (e.g., coupling with a phenol to check for azo dye formation).

  • The neutralized and quenched waste can then be disposed of in accordance with local environmental regulations. Industrial wastewater from such processes often undergoes further treatment to remove organic compounds and inorganic salts.[9]

Conclusion

The scale-up synthesis of 1-Fluoro-3-iodo-2-nitrobenzene is a challenging but manageable process with careful planning and strict adherence to safety protocols. This guide provides a comprehensive framework for researchers and professionals to successfully and safely produce this valuable intermediate on a larger scale. By understanding the underlying chemistry, implementing robust process controls, and prioritizing safety, the risks associated with this synthesis can be effectively mitigated.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
  • Benchchem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.
  • Waste Stream Recycling within Diazotiz
  • Hernández-Ruiz, R., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Wang, X. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Shimadzu.
  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.). Pharmaceutical Online.
  • Hernández-Ruiz, R., et al. (2023). Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction.
  • Gas-solid and solid-solid techniques for waste-free chemistry of diazonium salts and benign separation of coupling products in solid salt reactions. (n.d.). PubMed.
  • de Souza, J. A. C., et al. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
  • Sheng, M., Frurip, D., & Gorman, D. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.).
  • Salt Recovery From Industrial Waste W
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Nucleation kinetics in spherulitic crystallization of explosive compound: 3-nitro-1,2,4-triazol-5-one. (2025).
  • Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (2025). Benchchem.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Methods to treat industrial salted waste: a review. (n.d.).
  • Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. (n.d.). Agilent.
  • Acetamide,N-(2-fluoro-6-nitrophenyl)-. (n.d.). MolCore.
  • Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (n.d.). Semantic Scholar.
  • Why Iodobenzene and fluorobenzine cannot be prepared by sandmeyer reaction? (2018). askiitians.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (n.d.). PMC - NIH.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022).
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • undergraduate report for Nitrobenze producion.pdf. (n.d.). Slideshare.
  • 1-Fluoro-3-nitrobenzene. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 1-Fluoro-3-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and avoid the formation of unwanted side products. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Introduction: The Challenge of a Multifunctional Substrate

1-Fluoro-3-iodo-2-nitrobenzene is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of a nitro group, a fluorine atom, and an iodine atom on the same aromatic ring necessitates careful optimization to achieve high yields of the desired product while minimizing side reactions. This guide will walk you through the key considerations for a successful coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is giving a complex mixture of products. What are the most likely side reactions with 1-Fluoro-3-iodo-2-nitrobenzene?

When working with 1-Fluoro-3-iodo-2-nitrobenzene, you are likely to encounter one or more of the following side reactions:

  • Hydrodehalogenation (Deiodination): The replacement of the iodine atom with a hydrogen atom, leading to the formation of 1-fluoro-2-nitrobenzene.

  • Denitration: The substitution of the nitro group with the incoming aryl group from the boronic acid. While denitrative coupling can be a desired reaction under specific conditions, it is often an unwanted side product in this context.[1][2][3]

  • Homocoupling of the Boronic Acid: The dimerization of the boronic acid reagent to form a symmetrical biaryl compound.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by a nucleophile present in the reaction mixture, such as the hydroxide ions from the base.

Understanding the underlying mechanisms of these side reactions is the first step toward mitigating them.

Q2: I am observing a significant amount of the hydrodehalogenated byproduct (1-fluoro-2-nitrobenzene). How can I minimize this?

Hydrodehalogenation is a common side reaction in Suzuki couplings and often arises from the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent, or trace amounts of water.

Troubleshooting Strategies:

  • Choice of Base: Avoid using strong, sterically hindered bases that can promote the formation of Pd-H species. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

  • Solvent Selection: Protic solvents, especially alcohols, can be a source of hydrides. While many Suzuki reactions tolerate or even benefit from a small amount of water, using anhydrous aprotic solvents like dioxane or toluene can help minimize hydrodehalogenation.[4] If a co-solvent is necessary, a carefully controlled amount of water is often used.

  • Temperature Control: Higher reaction temperatures can accelerate the rate of hydrodehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-100 °C for this type of substrate.

  • Ligand Selection: The choice of phosphine ligand can influence the stability of the catalytic intermediates and suppress side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing pathways.

Q3: My desired product is formed, but I also see a significant amount of a product where the nitro group has been replaced. How can I avoid denitration?

Denitrative cross-coupling is a known reaction pathway for nitroarenes, particularly when using specific catalyst systems.[1][2][3] While the cleavage of the C-NO₂ bond is generally more difficult than the C-I bond, it can become a competitive process under certain conditions.

Troubleshooting Strategies:

  • Catalyst and Ligand Choice: Certain ligands, such as BrettPhos, have been shown to promote the oxidative addition of palladium into the C-NO₂ bond, making them suitable for intentional denitrative couplings.[1][2] To avoid this side reaction, it is prudent to use more traditional phosphine ligands like triphenylphosphine (PPh₃) or those that do not have a strong propensity for C-NO₂ bond activation.

  • Reaction Temperature: The activation barrier for C-NO₂ bond cleavage is typically higher than for C-I bond cleavage. Running the reaction at a moderate temperature (e.g., 80-90 °C) should favor the desired reaction at the iodo position.

  • Reaction Time: Prolonged reaction times at elevated temperatures might increase the likelihood of denitration. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q4: I am getting a lot of boronic acid homocoupling. What causes this and how can I prevent it?

Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be palladium-catalyzed. Electron-deficient arylboronic acids are particularly prone to this side reaction.[5]

Troubleshooting Strategies:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles. This removes dissolved oxygen, which is a key culprit in boronic acid homocoupling.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can increase the rate of homocoupling.

  • Purity of Reagents: Ensure that the boronic acid is pure and free from any residual reagents from its synthesis.

  • Ligand Choice: Certain bulky, electron-rich ligands like SPhos have been shown to suppress boronic acid homocoupling in some systems.[5]

Q5: Is there a risk of nucleophilic aromatic substitution (SNAr) at the fluorine position?

Yes, the fluorine atom is activated towards SNAr by the ortho-nitro group. Strong bases, especially in the presence of water, can lead to the formation of the corresponding phenol derivative.

Troubleshooting Strategies:

  • Choice of Base: Use a moderately weak, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid strong hydroxide bases (NaOH, KOH) if possible.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the concentration of hydroxide ions, thereby suppressing SNAr.

  • Temperature: SNAr reactions are often accelerated by heat. Keeping the reaction temperature as low as feasible can help to minimize this side reaction.

Recommended Reaction Protocol

This protocol is a robust starting point for the Suzuki coupling of 1-Fluoro-3-iodo-2-nitrobenzene. It is designed to minimize the common side reactions discussed above.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (3-5 mol%)A reliable catalyst for a wide range of Suzuki couplings. The in-situ formation of the active Pd(0) species is generally clean.
Ligand Triphenylphosphine (PPh₃)Included in the palladium source. Less likely to promote denitration compared to specialized ligands for C-NO₂ activation.
Base K₂CO₃ (2.0 equivalents)A moderately weak, non-nucleophilic base that is effective in promoting transmetalation while minimizing SNAr and hydrodehalogenation.
Boronic Acid 1.1 - 1.2 equivalentsA slight excess is sufficient to drive the reaction to completion without promoting excessive homocoupling.
Solvent Dioxane/Water (4:1 or 5:1 v/v)A common and effective solvent system. The water is necessary to solubilize the base and facilitate the formation of the boronate species. The ratio should be optimized to minimize side reactions.
Temperature 80-90 °CHigh enough for a reasonable reaction rate but low enough to minimize thermal decomposition and side reactions like denitration and hydrodehalogenation.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidative degradation of the catalyst and the homocoupling of the boronic acid.
Step-by-Step Experimental Workflow
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-Fluoro-3-iodo-2-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)L₂-I OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Complex Mixture SideProduct1 Hydrodehalogenation (Ar-H) Start->SideProduct1 Identify Side Product SideProduct2 Denitration Start->SideProduct2 SideProduct3 Homocoupling (Ar'-Ar') Start->SideProduct3 SideProduct4 S(N)Ar Product Start->SideProduct4 Solution1 - Use milder base (K₂CO₃) - Use aprotic solvent - Lower temperature SideProduct1->Solution1 Implement Solution Solution2 - Avoid specialized ligands (e.g., BrettPhos) - Use moderate temperature - Monitor reaction time SideProduct2->Solution2 Solution3 - Degas solvents thoroughly - Use slight excess of boronic acid - Check boronic acid purity SideProduct3->Solution3 Solution4 - Use non-nucleophilic base (K₂CO₃) - Minimize water content - Lower temperature SideProduct4->Solution4

Caption: A logical workflow for troubleshooting common side reactions.

References

  • Suzuki Coupling Reaction Mechanism and Procedure. (2020). YouTube. Retrieved from [Link]

  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. Retrieved from [Link]

  • Denmark, S. E., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Buchwald, S. L., et al. (2018). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes. (2024). MDPI. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH. Retrieved from [Link]

  • Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2018). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (n.d.). NIH. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). NIH. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. Retrieved from [Link]

  • Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. (n.d.). ResearchGate. Retrieved from [Link]

  • Coextraction of water into nitrobenzene with organic ions. (2015). PubMed. Retrieved from [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling and Reduction of Nitrobenzenes with Pd-and Rh-Fe3O4. (n.d.). ResearchGate. Retrieved from [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). University of Bristol. Retrieved from [Link]

  • Nucleophilic aromatic substitution of the nitro-group. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). NIH. Retrieved from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (2017). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Fluoro-3-iodo-2-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists. 1-Fluoro-3-iodo-2-nitrobenzene is a valuable building block in medicinal chemistry and materials science, primarily due to its uniquely functionalized aromatic ring, which allows for sequential cross-coupling reactions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

Primary Synthetic Pathway: The Balz-Schiemann Approach

The most common and logical laboratory-scale synthesis of 1-Fluoro-3-iodo-2-nitrobenzene proceeds via the diazotization of 3-iodo-2-nitroaniline, followed by a Balz-Schiemann reaction. This two-step process involves the conversion of the primary amine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Balz-Schiemann Reaction A 3-Iodo-2-nitroaniline B Arenediazonium Salt [Ar-N₂]⁺ A->B NaNO₂, HBF₄ 0-5 °C C Arenediazonium Tetrafluoroborate [Ar-N₂]⁺[BF₄]⁻ B->C Precipitation D 1-Fluoro-3-iodo-2-nitrobenzene C->D Thermal Decomposition (Δ) -N₂, -BF₃

Caption: General workflow for the synthesis via the Balz-Schiemann reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My diazotization of 3-iodo-2-nitroaniline seems incomplete or results in a dark, tarry mixture. What's going wrong?

Answer: This is a frequent challenge stemming from the reduced basicity of the aniline and the inherent instability of diazonium salts. The electron-withdrawing effects of the ortho-nitro and meta-iodo groups significantly decrease the nucleophilicity of the amine, making the initial reaction with the nitrosonium ion (NO⁺) sluggish.

Core Causality & Solutions:

  • Insufficient Acid/Protonation: The amine must be fully dissolved and protonated to form the anilinium salt before the addition of sodium nitrite. Inadequate acidity can leave free amine available for side reactions.

    • Solution: Ensure the 3-iodo-2-nitroaniline is completely dissolved in a strong acid like tetrafluoroboric acid (HBF₄) before cooling. Using HBF₄ from the start is advantageous as it serves as both the acid catalyst and the source of the tetrafluoroborate counter-ion.[2]

  • Temperature Control Failure: Diazotization is highly exothermic. The nitrosonium ion is formed in situ from sodium nitrite and acid, a reaction that generates heat.[3] Aryl diazonium salts are thermally unstable and decompose rapidly above 5-10 °C, leading to phenol formation and other degradation pathways.[4]

    • Solution: Maintain a strict temperature of 0-5 °C throughout the addition of the sodium nitrite solution. Add the nitrite solution dropwise to a vigorously stirred suspension of the anilinium salt to dissipate heat effectively.

  • Localized High Nitrite Concentration: Adding sodium nitrite too quickly can create localized high concentrations of nitrous acid, promoting decomposition and the formation of colored, insoluble azo-coupling byproducts.[5][6]

    • Solution: Use a syringe pump for slow, controlled addition of a pre-chilled aqueous solution of sodium nitrite beneath the surface of the reaction mixture. This ensures rapid dilution and reaction under optimal conditions.

  • Side Reactions with Nitro Group: In some cases, the diazonium group can accelerate the displacement of an ortho-nitro group, although this is less common than other side reactions.[7] The primary colored byproducts are typically from azo-coupling.

G cluster_causes Potential Causes cluster_solutions Corrective Actions troubleshooting Low Diazotization Yield Dark/Tarry Mixture cause1 Cause Incomplete Protonation troubleshooting->cause1 cause2 cause2 troubleshooting->cause2 cause3 Cause Rapid NaNO₂ Addition troubleshooting->cause3 sol1 Solution Ensure full dissolution in HBF₄ before cooling cause1->sol1 sol2 Solution Maintain 0-5°C with ice/salt bath & slow addition cause2->sol2 sol3 Solution Add NaNO₂ (aq) dropwise with vigorous stirring cause3->sol3

Caption: Troubleshooting logic for the diazotization step.

Question 2: I've isolated the diazonium tetrafluoroborate salt, but the thermal decomposition gives a very low yield of the desired 1-Fluoro-3-iodo-2-nitrobenzene. Where is my product going?

Answer: Low yield in the Balz-Schiemann fluorination step is often due to suboptimal decomposition conditions or competing reaction pathways. The solid diazonium salt must be completely dry, as moisture can lead to the formation of phenolic byproducts.

Core Causality & Solutions:

  • Incomplete or Uncontrolled Decomposition: The thermal decomposition requires a specific temperature to proceed efficiently. If the temperature is too low, the reaction is slow or incomplete. If it's too high, you risk violent decomposition and charring, especially given the presence of a nitro group.

    • Solution: Perform the decomposition under vacuum. This allows the gaseous byproducts (N₂ and BF₃) to be removed, driving the reaction to completion at a lower temperature. Start heating the dry salt gently and increase the temperature gradually until a steady evolution of gas is observed.

  • Solvent Effects: While often performed neat (as a dry solid), thermal decomposition can be better controlled in a high-boiling, non-polar solvent. The choice of solvent can significantly impact yield.[8]

    • Solution: Consider performing the pyrolysis in an inert, high-boiling solvent like chlorobenzene or even hexane.[8] This allows for more uniform heating and can suppress intermolecular side reactions. Recent studies have shown that low-polarity solvents can improve yields and allow for lower reaction temperatures.[8]

  • Radical Side Reactions: The mechanism of the Balz-Schiemann reaction can involve aryl cation and radical intermediates. These reactive species can abstract protons from solvents or engage in other undesired pathways.

    • Solution: Ensure the diazonium salt is pure and free of residual acid or metals that could initiate radical chain reactions. Using a controlled, catalyst-free thermal decomposition is key.[8]

ParameterRecommendation for Solid-StateRecommendation for SlurryRationale
Drying Dry under high vacuum for 4-6 hours.Use immediately after filtering and washing.Moisture leads to phenol formation.
Heating Gradual heating (e.g., 5 °C/min) under vacuum.Heat slurry to 100-130 °C in high-boiling solvent.Prevents violent decomposition and charring.
Apparatus Large flask to accommodate frothing.Standard reflux setup with good stirring.Decomposition can be vigorous.
Expected Yield 40-60%50-75%Solvent-based method offers better heat control.
Frequently Asked Questions (FAQs)

Q1: Why is the Balz-Schiemann reaction the standard method for this fluorination, and not a Sandmeyer-type reaction? The classic Sandmeyer reaction, which uses copper(I) salts, works well for introducing Cl, Br, and CN groups.[6][9] However, a direct Sandmeyer fluorination is generally not feasible because the fluoride ion causes the disproportionation of the active Cu(I) catalyst into elemental copper and insoluble CuF₂, halting the catalytic cycle.[10] The Balz-Schiemann reaction avoids this issue by using the tetrafluoroborate anion as the fluoride source, which delivers the fluoride nucleophile after the decomposition of the diazonium salt.[11]

Q2: What are the most critical safety precautions when performing this synthesis? The primary hazard is the diazonium salt intermediate. Aryl diazonium salts, especially those with nitro groups, can be explosive when isolated and completely dry. They are sensitive to heat, shock, and friction.

  • NEVER scrape or use a metal spatula on the dry diazonium salt.

  • ALWAYS handle the isolated salt in small quantities.

  • Perform the thermal decomposition behind a blast shield.

  • Avoid heating the salt too rapidly.

Q3: Are there any modern, milder alternatives to the Balz-Schiemann reaction? Yes, research in fluorination chemistry is very active. While the Balz-Schiemann remains a workhorse, some alternatives include:

  • Catalytic Balz-Schiemann: Recent reports describe using catalytic amounts of hypervalent iodine compounds to facilitate the fluorination under much milder conditions (25–60 °C).[12]

  • Halogen Exchange (Halex) Reaction: This involves nucleophilic aromatic substitution (SₙAr) of a leaving group (like -Cl or another -I) with a fluoride source (e.g., KF).[13] For this to be efficient, the aromatic ring must be highly electron-deficient. While the nitro group is activating, starting from 1,3-diiodo-2-nitrobenzene and selectively replacing one iodine would be a significant challenge.

  • Copper-Mediated Fluoro-deamination: Although challenging, new ligand systems are being developed to overcome the issues with copper(I) and fluoride, enabling Sandmeyer-like fluorinations.[10]

Q4: How do the nitro and iodo substituents influence the reaction's success? The electronic properties of these groups have a push-pull effect on the reaction:

  • Diazotization: Both the ortho-nitro and meta-iodo groups are electron-withdrawing, which deactivates the amine and makes the initial diazotization step more difficult, requiring carefully controlled, strongly acidic conditions.

  • Balz-Schiemann Decomposition: The electron-withdrawing nitro group can destabilize the intermediate aryl cation formed upon N₂ loss, potentially increasing the activation energy for decomposition. However, it also makes the resulting aryl fluoride product more stable. The bulky iodo group does not significantly interfere electronically but adds steric bulk to the molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization and Isolation of 3-Iodo-2-nitrophenyldiazonium Tetrafluoroborate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-iodo-2-nitroaniline (10.0 g, 37.9 mmol) in tetrafluoroboric acid (48 wt% in H₂O, 35 mL).

  • Stir the mixture until a fine, homogeneous slurry is formed. Cool the flask to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (2.75 g, 39.8 mmol, 1.05 eq) in cold deionized water (10 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting thick, yellowish slurry for an additional 30 minutes at 0-5 °C.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold tetrafluoroboric acid (5 mL), ice-cold water (2 x 15 mL), cold ethanol (15 mL), and finally diethyl ether (2 x 15 mL).

  • Dry the pale-yellow solid under high vacuum for at least 4 hours at room temperature. Caution: The dry salt is potentially explosive. Weigh the salt to determine the yield (typically 80-90%).

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Place the dry diazonium salt (e.g., 12.0 g) in a 500 mL round-bottom flask (use a flask at least 10 times the volume of the solid to contain frothing).

  • Assemble a distillation apparatus connected to a vacuum source and a cold trap. Place a blast shield in front of the apparatus.

  • Begin heating the flask gently in a temperature-controlled oil bath.

  • As the temperature approaches 100-120 °C, the solid will begin to decompose with vigorous evolution of nitrogen and boron trifluoride gas. Control the heating rate to maintain a steady, not violent, decomposition.

  • Once the gas evolution ceases, a dark residual solid will remain. The crude product will have collected in the receiving flask.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Fluoro-3-iodo-2-nitrobenzene as a yellow solid or oil.

References
  • PrepChem. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Chem-Impex. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. Retrieved from chem-impex.com. [Link]

  • NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

  • MySkinRecipes. (n.d.). 1-fluoro-3-iodo-2-nitrobenzene. Retrieved from myskinrecipes.com. [Link]

  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from allen.ac.in. [Link]

  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from unacademy.com. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). Preparation of fluoronitrobenzene.
  • Aluminum Chemist. (2024). Lec4 - Diazotization Reactions. YouTube. Retrieved from youtube.com. [Link]

  • Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from chem.libretexts.org. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from organic-chemistry.org. [Link]

  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2013). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Retrieved from researchgate.net. [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from ucl.ac.uk. [Link]

  • Zischler, J., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(5), 1594–1599. [Link]

  • Fonstad, T., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764–21774. [Link]

  • ChemistryViews. (2013). Easy Ways to Aryl Fluorides. Retrieved from chemistryviews.org. [Link]

  • Wang, F., et al. (2018). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 57(31), 9896-9900. [Link]

  • Wang, J. (2015). Recent advances in green fluorine chemistry. RSC Advances, 5(52), 41561-41579. [Link]

  • Cahard, D., & Prost, E. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 24(16), 2968. [Link]

  • Kumar, A., & Singh, V. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-22. [Link]

  • Google Patents. (n.d.). Halogen exchange reactions and uses thereof.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from lscollege.ac.in. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Nucleophilic Attack on 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for managing nucleophilic substitution reactions on 1-fluoro-3-iodo-2-nitrobenzene. This versatile building block offers two distinct reaction sites, and understanding how to control the regioselectivity of your attack is paramount to successful synthesis.[1][2] This document moves beyond simple instructions to explain the underlying mechanistic principles that govern the reaction's outcome.

Section 1: The Core Mechanistic Principles of Regioselectivity

Q: Why is nucleophilic attack overwhelmingly favored at the fluorine (C1) position over the iodine (C3) position in a standard SNAr reaction?

A: The regioselectivity is dictated by the kinetics of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via a two-step addition-elimination process.[3][4] The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

  • Activation by the Nitro Group: The potent electron-withdrawing nitro group at the C2 position activates both the C1-F and C3-I positions for nucleophilic attack by lowering the electron density of the aromatic ring.[3][5]

  • The Rate-Determining Step: Contrary to SN1 and SN2 reactions where C-X bond strength is critical, in SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-limiting step.[5] The crucial step is the formation of the Meisenheimer complex.[7]

  • The Role of Electronegativity: Fluorine's exceptionally high electronegativity exerts a powerful inductive effect (-I).[8][9] This effect strongly polarizes the C1 carbon, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, this high electronegativity provides superior stabilization for the developing negative charge in the Meisenheimer complex intermediate.[9] This stabilization lowers the activation energy for the attack at the C1 position compared to the C3 position.

Consequently, the reaction pathway involving attack at the C1-F bond is kinetically much faster, leading to the selective formation of the 1-substituted product. For many SNAr reactions, the rate order for halogens as leaving groups is F >> Cl > Br > I, a direct reversal of the trend seen in aliphatic substitutions.[5]

G cluster_0 Pathway 1: Attack at C1 (Favored) cluster_1 Pathway 2: Attack at C3 (Disfavored) SM 1-Fluoro-3-iodo-2-nitrobenzene + Nu- MC1 Meisenheimer Complex (Attack at C1-F) Lower Activation Energy SM->MC1 k_1 (fast) Rate-Determining Step MC2 Meisenheimer Complex (Attack at C3-I) Higher Activation Energy SM->MC2 k_3 (slow) Rate-Determining Step P1 Product 1 (1-Nu-3-iodo-2-nitrobenzene) MC1->P1 k_2 (fast) - F- P2 Product 2 (1-Fluoro-3-Nu-2-nitrobenzene) MC2->P2 k_4 (fast) - I- G Start Unexpected Result P1 Problem: Low or No Conversion Start->P1 P2 Problem: Poor Regioselectivity (Mixture of C1/C3 products) Start->P2 P3 Problem: Decomposition or Multiple Side Products Start->P3 C1_1 Cause: Insufficiently reactive nucleophile P1->C1_1 C1_2 Cause: Reaction temp too low or time too short P1->C1_2 C1_3 Cause: Impure solvent or reagents (e.g., water) P1->C1_3 C2_1 Cause: Reaction temp is excessively high P2->C2_1 C2_2 Cause: Competing reaction mechanism is active P2->C2_2 C3_1 Cause: Nucleophile is reducing the nitro group P3->C3_1 C3_2 Cause: Reaction is too concentrated or exothermic P3->C3_2 C3_3 Cause: Strong base causing unwanted side reactions P3->C3_3 S1_1 Solution: Use stronger base to generate anion (e.g., NaH) or switch to a more nucleophilic reagent. C1_1->S1_1 S1_2 Solution: Increase temperature in increments (e.g., 20 °C) and monitor by TLC/LCMS. C1_2->S1_2 S1_3 Solution: Use anhydrous solvents and high-purity reagents. Dry glassware. C1_3->S1_3 S2_1 Solution: Reduce temperature. Sufficient heat may start to overcome kinetic barrier for C3 attack. C2_1->S2_1 S2_2 Solution: Ensure no transition metal contaminants are present that could catalyze C-I coupling. C2_2->S2_2 S3_1 Solution: Choose a nucleophile less prone to redox reactions. Protect nitro group if necessary. C3_1->S3_1 S3_2 Solution: Run reaction at higher dilution. Add reagents slowly if exotherm is noted. C3_2->S3_2 S3_3 Solution: Use a milder base (e.g., K2CO3 vs NaH). Avoid excess strong base. C3_3->S3_3

Caption: Troubleshooting workflow for SNAr reactions.

Section 4: Validated Experimental Protocols

Protocol 1: Kinetically Controlled SNAr for Selective C1-F Bond Substitution with Morpholine

This protocol details the selective substitution of fluorine, the kinetically favored process.

Materials:

  • 1-Fluoro-3-iodo-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-3-iodo-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a ~0.5 M solution with respect to the starting material.

  • Begin vigorous stirring and add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (4-(3-iodo-2-nitrophenyl)morpholine) via column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki Coupling for Selective C3-I Bond Substitution

This protocol demonstrates how to achieve the "opposite" regioselectivity by changing the reaction mechanism to target the C-I bond.

Materials:

  • 1-Fluoro-3-iodo-2-nitrobenzene (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask, add 1-fluoro-3-iodo-2-nitrobenzene (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture of Toluene:Water (4:1) to create a ~0.2 M solution.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.

  • Stir vigorously and monitor the reaction by TLC or LC-MS (typically complete in 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude product (e.g., 3-Aryl-1-fluoro-2-nitrobenzene) by column chromatography.

Section 5: Data Summary Table

FeatureSNAr ReactionPalladium-Catalyzed Cross-Coupling (e.g., Suzuki)
Target Position C1-F (Kinetically Favored)C3-I (Based on C-X bond reactivity)
Typical Reagent Nucleophile (e.g., Amine, Alkoxide, Thiol)Organoboron, Organotin, or Organozinc reagent
Catalyst Typically none requiredPalladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Typical Solvent Polar Aprotic (DMSO, DMF)Toluene, Dioxane, DMF (often with water)
Typical Temperature 25 - 120 °C60 - 110 °C
Key Factor Electronegativity of leaving group stabilizes intermediate [9]Oxidative addition step is faster for C-I bond

References

  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene. Retrieved from [Link]

  • Reddit. (2019, September 28). Fluorine is better leaving group than IODINE!? r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Google Patents. (US3155727A). Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Journal of Organic Chemistry. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. 1-fluoro-3-iodo-2-nitrobenzene. Retrieved from [Link]

  • Filo. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 18). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • National Institutes of Health. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Filo. (2024, December 29). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su... Retrieved from [Link]

  • PubChem. 1-Iodo-3-nitrobenzene. Retrieved from [Link]

  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

Sources

Technical Support Center: High-Efficiency Coupling of 1-Fluoro-3-iodo-2-nitrobenzene

[1]

Ticket ID: #RXN-OPT-2024-001 Topic: Minimizing Homocoupling & Side Reactions in 1,2,3-Trisubstituted Nitroarenes Status: Open for Resolution Support Level: Tier 3 (Senior Application Scientist)[1]

Substrate Analysis: The "Ortho-Nitro" Bottleneck

Before troubleshooting, it is critical to understand why1-Fluoro-3-iodo-2-nitrobenzene is prone to failure. You are dealing with a "Push-Pull" conflict in the catalytic cycle:

  • Electronic Activation (The "Push"): The Nitro (

    
    ) group at position 2 is a strong electron-withdrawing group (EWG).[1] This makes the C–I bond at position 3 highly electrophilic, leading to rapid Oxidative Addition  to the Palladium(0) center.[1]
    
  • Steric Hindrance (The "Pull"): The Nitro group is ortho to the Iodine.[1] This creates significant steric bulk around the metal center after oxidative addition.[1]

  • The Consequence: The catalytic cycle gets "stuck" after Oxidative Addition.[1] The bulky

    
     intermediate cannot easily undergo Transmetallation  with the nucleophile (boronic acid/alkyne) because the approach is blocked.[1]
    
    • Result: The long-lived

      
       species has time to find another molecule of itself, leading to Ullmann-type homocoupling  (Ar-Ar dimer) or disproportionation.[1]
      

Troubleshooting Guide (Q&A)

Category A: Suzuki-Miyaura Coupling Issues

Q1: I am seeing significant formation of the symmetrical dimer (3,3'-difluoro-2,2'-dinitro-biphenyl). Increasing the catalyst loading didn't help. Why?

A: Increasing catalyst loading often worsens Ullmann-type homocoupling because it increases the concentration of the active

1

Resolution:

  • Switch Ligands: Move away from bulky monodentate ligands like ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (found in 
    
    
    ). Use a ligand designed for sterically hindered substrates.[1] SPhos or XPhos are the gold standards here; they facilitate transmetallation in ortho-substituted systems. Alternatively, bidentate ligands like dppf force a cis-geometry that can suppress homocoupling.[1]
  • Increase Nucleophile Concentration: Unlike the strategy for preventing boronic acid dimerization (slow addition), to prevent aryl halide dimerization, you need a high concentration of the boronic acid to force the Transmetallation step to compete effectively against the homocoupling side-reaction.[1] Use 1.5 to 2.0 equivalents of Boronic Acid.[1]

Q2: My reaction turns black immediately, and I get dehalogenated product (1-fluoro-3-nitrobenzene) instead of the coupled product.

A: This is "Hydrodehalogenation."[1][2] It occurs when the

11

Resolution:

  • Solvent Check: Avoid primary/secondary alcohols (e.g., Ethanol, Isopropanol) if possible, as they can act as hydride donors under Pd catalysis.[1] Switch to Toluene/Water , DMF , or 1,4-Dioxane .[1]

  • Strict Degassing: Oxygen can promote the formation of peroxo-palladium species that facilitate this reduction or homocoupling.[1] (See Protocol 1 below).

Category B: Sonogashira Coupling Issues

Q3: In Sonogashira coupling, I see the alkyne dimer (Glaser product) but my aryl iodide remains unreacted.

A: This indicates the catalytic cycle is bypassing your aryl iodide entirely.[1] The Copper co-catalyst is reacting with Oxygen and the Alkyne to form the diyne (Glaser coupling) faster than the Palladium can insert into the crowded C-I bond.[1]

Resolution:

  • Go Copper-Free: For 1-Fluoro-3-iodo-2-nitrobenzene, the C-I bond is activated enough that you may not need Copper.[1] Try Copper-free Sonogashira conditions (e.g.,

    
     with 
    
    
    and
    
    
    in Acetonitrile).[1] Removing Copper eliminates the primary pathway for Glaser coupling.[1][3]
  • Invert Addition: If you must use Copper, add the alkyne very slowly (syringe pump) to the mixture of Aryl Iodide + Catalyst + Base.[1] This keeps the alkyne concentration low, disfavoring its self-coupling.[1]

Visualizing the Problem & Solution

The following diagram illustrates the "Kinetic Trap" caused by the Nitro group and how ligand selection bypasses it.

ReactionPathwaysStart1-Fluoro-3-iodo-2-nitrobenzeneOxAddOxidative Addition(FAST due to NO2)Start->OxAdd+ Pd(0)Pd0Pd(0) CatalystPd0->OxAddIntermedAr-Pd(II)-I(Sterically Crowded)OxAdd->IntermedHomoCouplingSIDE REACTION:Ullmann Homocoupling(Ar-Ar)Intermed->HomoCouplingSlow TM allowsDimerizationTransMetalTransmetallation(BLOCKED by NO2)Intermed->TransMetalStandard Ligand(PPh3)SolutionSOLUTION:Use SPhos/XPhos(Accelerates TM)Intermed->SolutionOptimized LigandProductCross-CoupledProductSolution->ProductFast TM

Figure 1: The Kinetic Trap.[1] The ortho-nitro group slows transmetallation (TM), allowing the intermediate to accumulate and dimerize.[1] Specialized ligands (SPhos) accelerate TM to outcompete this side reaction.[1]

Experimental Protocols

Protocol 1: The "Freeze-Pump-Thaw" Degassing Cycle

Mandatory for suppressing oxygen-mediated homocoupling.

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled pressure tube. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the flask to high vacuum (0.1 - 0.01 mmHg) for 5–10 minutes. (The solvent will not evaporate because it is frozen).[1]

  • Thaw: Close the flask (isolating it from the pump). Remove from

    
     and thaw in a warm water bath. Do not heat aggressively.
    
  • Repeat: Perform steps 2–4 a total of three times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.[1]

Protocol 2: Optimized Suzuki Condition for 1-Fluoro-3-iodo-2-nitrobenzene

Designed to minimize homocoupling via high-activity ligands.[1]

ComponentEquivalentsRole
Substrate 1.01-Fluoro-3-iodo-2-nitrobenzene
Boronic Acid 1.5 - 2.0 Excess forces Transmetallation over Homocoupling.[1]
Catalyst 0.02 - 0.05Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂ + SPhos (1:2 ratio).[1]
Base 3.0K₃PO₄ (Anhydrous).[1] Weaker bases like carbonates may be too slow.[1]
Solvent [0.2 M]1,4-Dioxane / Water (4:1) .[1][4] The water is crucial for the base solubility.[1]
Temp 60 - 80°CDo not overheat; nitro compounds are thermally sensitive.[1]

Procedure:

  • Charge solid reagents (Substrate, Boronic Acid, Base, Pd-Precatalyst, Ligand) into a vial.[1]

  • Cap and purge with Argon for 5 minutes.

  • Add degassed solvent via syringe.[1]

  • Heat to temperature. Monitor via LCMS at 1 hour.

    • Note: If the reaction stalls, add a second portion of catalyst (0.01 eq) rather than starting with a huge initial load.[1]

References

  • Mechanistic Insight on Homocoupling

    • Title: Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.[1][5]

    • Source: ResearchGate / Tetrahedron Letters.[1]

    • Relevance: Explains the mechanism of reductive homocoupling and the role of additives.
  • Ligand Effects (SPhos/XPhos)

    • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.[1]

    • Source: NIH / Chemical Reviews.[1]

    • Relevance: details why dialkylbiarylphosphine ligands (Buchwald type) are superior for ortho-substituted (sterically hindered)
  • Sonogashira Glaser Suppression

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling.[1][6]

    • Source: ResearchGate / Macromolecules.[1]

    • Relevance: Provides protocols for minimizing oxidative alkyne dimerization, a key competitor in Sonogashira reactions.[1]

  • General Suzuki Troubleshooting

    • Title: 2.6: Suzuki-Miyaura Coupling.[1][4]

    • Source: Chemistry LibreTexts.[1]

    • Relevance: Standard operating procedures and base/solvent effects for Suzuki coupling.[1][4]

Technical Support Center: 1-Fluoro-3-iodo-2-nitrobenzene Reactivity Guide

[1]

Ticket ID: CHEM-SUP-886762 Subject: Optimizing Solvent Systems for Chemoselective Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene is a "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity :

  • C–F Bond (

    
    ):  Activated for Nucleophilic Aromatic Substitution (
    
    
    ) by the ortho-nitro group.[1]
  • C–I Bond (

    
    ):  Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]
    
  • Nitro Group (

    
    ):  A steric buttress and electronic activator, reducible to aniline.[1]
    

The Problem: The reactivity of the C–F and C–I bonds can invert or degrade depending on the solvent's dielectric constant (

Part 1: Troubleshooting & FAQs

Case 1: Regioselectivity & Rate

User Query: "I am trying to displace the fluorine with a primary amine using THF, but the reaction is sluggish. When I switch to DMF, I see impurities and potential iodine displacement. What is happening?"

Technical Diagnosis: This is a classic Solvation-Reactivity Paradox .[1]

  • In THF (Low

    
    ):  The amine nucleophile is often hydrogen-bonded to itself or the solvent (if wet), and the transition state (Meisenheimer complex) is poorly stabilized by the non-polar medium. The activation energy (
    
    
    ) remains high.
  • In DMF (High

    
    , Dipolar Aprotic):  The solvent solvates the cationic counter-ion (if a salt is used) or stabilizes the zwitterionic intermediate. However, DMF can also activate the C–I bond for competing pathways (e.g., halogen-metal exchange if organometallics are present) or simply accelerate decomposition via denitration.[1]
    

The Solution: Switch to a "Goldilocks" Solvent System or use a Protic-Aprotic Hybrid .[1]

Solvent SystemMechanism of ActionRecommended For
Acetonitrile (

)
High polarity without the thermal instability of DMF.[1] Stabilizes the Meisenheimer intermediate effectively.Standard amine displacements.[1]
iPrOH / DMSO (9:1) The alcohol H-bonds to the nitro group, increasing its electron-withdrawing power (activation), while DMSO solubilizes the nucleophile.[1]Sterically hindered amines.[1]
Toluene + PTC Uses a Phase Transfer Catalyst (e.g., TBAB).[1] Keeps the bulk reaction non-polar to protect the C–I bond while shuttling the nucleophile.Highly sensitive substrates.[1]

Critical Protocol Note: For C–F displacement, avoid pure water or methanol if you are observing hydrolysis. The highly electron-deficient ring renders the C–F bond susceptible to attack by


 (generated from trace water) competing with your amine.[1]
Case 2: Suzuki Coupling Failures (C–I Bond)

User Query: "My Suzuki coupling at the Iodine position yields <20% product. The starting material remains, but I also see de-iodinated byproducts. I'm using Dioxane/Water."

Technical Diagnosis: The ortho-nitro group creates significant steric crowding around the Iodine at

  • Protodeboronation: The nitro group can facilitate the cleavage of the boronic acid before transmetallation occurs, especially in aqueous mixtures with high pH.

  • Catalyst Poisoning: The nitro group can coordinate to Pd, acting as a "ligand sink," especially in non-coordinating solvents like Toluene.

The Solution: Change the solvation sphere to favor Transmetallation over Protodeboronation.

  • Switch Solvent: Use n-Butanol or Anhydrous DMF .[1]

    • Why? Anhydrous conditions prevent the hydrolytic degradation of the C–I bond and the boronic acid.

  • Add a Co-Solvent: If solubility is an issue, add THF but keep water content to the stoichiometric minimum required for the base (e.g.,

    
    ).
    

Part 2: Visualizing the Reactivity Landscape

The following diagram maps the divergence in reactivity based on solvent choice.

GStart1-Fluoro-3-iodo-2-nitrobenzenePath_PolarPolar Aprotic(DMF, DMSO)High T (>80°C)Start->Path_PolarEnhances NucleophilicityPath_ProticProtic / Hybrid(iPrOH, EtOH)Moderate TStart->Path_ProticH-Bond ActivationPath_NonPolarNon-Polar + Catalyst(Toluene/Pd)Start->Path_NonPolarChemoselectiveProd_SNArSNAr Product(F-displacement)Major PathwayPath_Polar->Prod_SNArFast RateProd_SideSide Reactions(Denitration / Deiodination)Path_Polar->Prod_SideRisk of DegradationPath_Protic->Prod_SNArControlled SelectivityProd_SuzukiCross-Coupling(I-displacement)Requires Pd(0)Path_NonPolar->Prod_SuzukiTargeted C-I Reaction

Figure 1: Solvent-dependent reaction pathways.[1] Polar aprotic solvents accelerate

1

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective (F-Displacement)

Objective: Displace Fluorine with a secondary amine without affecting the Iodine.[1]

  • Solvent Preparation: Sparge Acetonitrile (MeCN) with nitrogen for 15 minutes.[1]

    • Reasoning: Removes dissolved oxygen which can promote oxidative degradation of the iodo-arene under light.[1]

  • Stoichiometry: Dissolve 1-Fluoro-3-iodo-2-nitrobenzene (1.0 eq) in MeCN (0.2 M). Add Amine (1.1 eq) and DIPEA (1.2 eq).[1]

    • Note: Avoid inorganic bases (

      
      ) if they are insoluble in MeCN; heterogeneous bases can cause hotspots and variable rates.[1]
      
  • Reaction: Stir at 40–60°C . Monitor by HPLC.

    • Endpoint: Disappearance of starting material. The Iodine signal should remain intact.

  • Workup: Evaporate MeCN. Redissolve in EtOAc/Water. Wash with dilute citric acid (to remove excess amine).[1]

Protocol B: Chemoselective Suzuki Coupling (I-Displacement)

Objective: Couple an aryl boronic acid at the Iodine position while retaining the Fluorine.[1]

  • Solvent System: Toluene : Water (10:1) .[1]

    • Reasoning: The biphasic system protects the C–F bond. The Fluorine is susceptible to hydrolysis (

      
       with 
      
      
      ) in homogeneous aqueous solvents like Dioxane/Water.[1] Toluene keeps the substrate in the organic phase, limiting contact with the aqueous base.
  • Catalyst:

    
     (3-5 mol%).[1]
    
    • Reasoning: Bidentate ligands are more stable and prevent the "ligand sink" effect of the nitro group.

  • Base:

    
     (2.0 eq).[1]
    
    • Reasoning: Milder than carbonates, reducing the risk of

      
       side reactions at the C–F bond.
      

Part 4: Reference Data & Citations[2][3]

Solvent Properties Table
SolventDielectric Const.[1] (

)
Dipole Moment (D)Suitability for

(F)
Suitability for Suzuki (I)
DMF 36.73.82High (Fast, risk of side rxn)Low (Promotes dehalogenation)
DMSO 46.73.96High (Very fast)Low (Catalyst poisoning)
THF 7.51.75Low (Slow kinetics)Medium (Good solubility)
Toluene 2.40.36Very LowHigh (Protects C-F bond)
Ethanol 24.51.69Medium (H-bond activation)Low (Protodeboronation risk)
References
  • PubChem. (n.d.).[1] 1-Fluoro-3-iodo-2-nitrobenzene Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

    • Grounding: Provides physical property data and general reactivity alerts for nitro/halo-benzenes.[1]

  • Grounding: Establishes baseline reactivity for iodo-nitrobenzene deriv
  • Bunnett, J. F. (1951).[1] Mechanism of Nucleophilic Aromatic Substitution.

    • Context: Foundational text on the mechanism, explaining the activating effect of the ortho-nitro group on fluorine displacement.
  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Context: Defines the solvent requirements for Suzuki coupling and the role of base solubility.
  • Vapourtec. (n.d.).[1] Aromatic Substitution | Flow Reactions. Retrieved February 2, 2026, from [Link][1]

    • Grounding: Discusses process optimization for reactions involving fluoronitrobenzenes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated nitrobenzenes, as they are potential skin sensitizers and methemoglobinemia agents.[1]

Temperature optimization for reactions involving 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-Fluoro-3-iodo-2-nitrobenzene . It prioritizes experimental precision, safety, and mechanistic insight.[1]

Topic: Temperature Optimization & Reaction Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1][2]

Core Reactivity Profile: The "Ortho-Ortho" Challenge

1-Fluoro-3-iodo-2-nitrobenzene is a densely functionalized scaffold.[1][2] Its reactivity is defined by the 2-nitro group, which activates both the 1-fluoro and 3-iodo positions.[1][2]

  • 1-Fluoro (Ortho to NO₂): Highly activated for Nucleophilic Aromatic Substitution (SₙAr).[1][2] The electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack).[1][2]

  • 3-Iodo (Ortho to NO₂): Activated for metal-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2] While theoretically susceptible to SₙAr, it is significantly slower than the fluoride displacement.

  • 2-Nitro: Sterically crowded.[1][2] Acts as the electronic activator.

Critical Thermal Directive: Temperature is the primary switch for selectivity.

  • < 60°C: Favors SₙAr at the C-F bond.

  • 80°C - 110°C: Activates Pd-catalyzed coupling at the C-I bond.[1][2]

  • Cryogenic (-78°C): CONTRAINDICATED for standard lithiation due to nitro-incompatibility.[1][2]

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "I am observing mixtures of regioisomers or tar during nucleophilic substitution."

Diagnosis: Thermal Overdrive. Technical Explanation: While the C-F bond is the kinetic product, excessive heat (>80°C) with strong nucleophiles (e.g., alkoxides, amines) can force substitution at the C-I position or cause denitration. The ortho-nitro group makes the ring electron-deficient enough that the iodine becomes a viable leaving group at high temperatures.[1][2] Solution:

  • Lower Temperature: Run the reaction at 0°C to RT initially. Only heat to 40-50°C if conversion is stalled.

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO) which accelerate SₙAr rates at lower temperatures, negating the need for external heating.[1]

Issue 2: "My Suzuki coupling failed, and I recovered the de-iodinated product."

Diagnosis: Protodehalogenation or Catalyst Deactivation.[1] Technical Explanation: The ortho-nitro group imposes steric bulk, making oxidative addition slower.[1][2] If the temperature is too high (>100°C) without rapid turnover, the Pd-aryl species can undergo protodehalogenation.[1][2] Conversely, if the temperature is too low (<60°C), the catalyst may not overcome the activation energy barrier imposed by the steric crowding. Solution:

  • Optimal Window: Maintain 80°C - 90°C .

  • Base Selection: Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong alkoxides to prevent competing SₙAr side reactions at the fluorine site.[1]

Issue 3: "The reaction exploded/decomposed upon adding n-BuLi."

Diagnosis: Nitro-Lithium Incompatibility. Technical Explanation: You cannot perform standard Halogen-Metal Exchange (HME) on nitroarenes.[1][2] Organolithiums attack the nitro group (redox/addition pathways) violently, leading to decomposition or explosion hazards. Solution:

  • Do NOT use n-BuLi.

  • Alternative: Use Knochel-Hauser base (TMPMgCl[1][2]·LiCl) at -78°C if magnesiation is absolutely necessary, but the safest route is Palladium-catalyzed cross-coupling which tolerates the nitro group.[1][2]

Optimized Experimental Protocols

Protocol A: Selective SₙAr (Displacement of Fluorine)

Objective: Install a nucleophile (Nu) at Position 1 without disturbing the Iodine or Nitro group.[1][2]

  • Preparation: Dissolve 1-Fluoro-3-iodo-2-nitrobenzene (1.0 eq) in anhydrous THF or DMF (0.2 M).

  • Addition: Add the nucleophile (amine or thiol, 1.1 eq) and a base (DIPEA or K₂CO₃, 1.5 eq).

  • Temperature Control:

    • Start:0°C (Ice bath).[1][2] Stir for 30 mins.

    • Monitor: Check TLC/LCMS.[1]

    • Ramp: If no reaction, warm to 25°C (RT).

    • Limit: Do not exceed 60°C.[1]

  • Workup: Dilute with water, extract with EtOAc. The Iodine handle remains intact for subsequent steps.

Protocol B: Suzuki-Miyaura Coupling (at Iodine)

Objective: Form a C-C bond at Position 3.[1][2]

  • Catalyst System: Use Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%).[1][2] The bidentate ligand (dppf) resists steric deactivation better.[1]

  • Mixture: Combine substrate (1.0 eq), Boronic Acid (1.2 eq), and Cs₂CO₃ (2.0 eq) in Dioxane/Water (4:1) .

  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Temperature Control:

    • Heat to 85°C .

    • Note: Do not reflux vigorously (>100°C) to protect the C-F bond.[1]

  • Completion: Usually complete in 4-12 hours.

Decision Logic & Workflow (Visualization)

ReactionLogic Start Start: 1-Fluoro-3-iodo-2-nitrobenzene Goal What is your target modification? Start->Goal SNAr Nucleophilic Substitution (Targeting Fluorine) Goal->SNAr Replace F Coupling Cross-Coupling (Targeting Iodine) Goal->Coupling Replace I (C-C Bond) Exchange Lithiation/Grignard (Targeting Iodine) Goal->Exchange Replace I (Metal) Temp_SNAr Temp: 0°C to 25°C Solvent: DMF/THF SNAr->Temp_SNAr Temp_Coup Temp: 80°C to 90°C Cat: Pd(dppf)Cl2 Coupling->Temp_Coup Warning STOP! Nitro Group Incompatible Risk of Explosion/Tar Exchange->Warning Safety Hazard Product_A Product A: 1-Nu-3-iodo-2-nitrobenzene Temp_SNAr->Product_A High Selectivity Product_B Product B: 1-Fluoro-3-aryl-2-nitrobenzene Temp_Coup->Product_B Preserves F

Caption: Decision tree for optimizing reaction pathways based on temperature and safety constraints.

Summary Data: Temperature Windows

Reaction TypeTarget SiteOptimal TempCritical LimitCatalyst/Reagent
SₙAr C-F (Pos 1)20°C - 40°C >60°C (Loss of selectivity)Amines, Thiolates, mild base
Suzuki Coupling C-I (Pos 3)80°C - 90°C >100°C (Decomposition)Pd(dppf)Cl₂, Cs₂CO₃
Sonogashira C-I (Pos 3)RT - 50°C >60°C (Side reactions)PdCl₂(PPh₃)₂, CuI
Nitro Reduction NO₂ (Pos 2)Reflux (Fe/HCl) Exotherm control neededFe/NH₄Cl or H₂/Pd

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution.

    • Source: [1][2]

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

    • Source: [1][2]

  • Safety of Nitro Compounds with Organometallics

    • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.

    • Source: [1][2]

  • 1-Fluoro-3-iodo-2-nitrobenzene Reactivity Data

    • PubChem Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene (Isomer Analog for Reactivity Context).[1][2]

    • Source: [1][2]

Sources

Stability issues of 1-Fluoro-3-iodo-2-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to 1-Fluoro-3-iodo-2-nitrobenzene: Stability and Reaction Troubleshooting

Welcome to the Technical Support Center for 1-Fluoro-3-iodo-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a trifunctional molecule, it offers unique opportunities for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, its reactivity is coupled with inherent stability issues that can lead to complex reaction outcomes.

This document, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the foundational knowledge and practical protocols needed to navigate the complexities of working with 1-Fluoro-3-iodo-2-nitrobenzene, ensuring more predictable and successful experimental outcomes.

Understanding the Core Instability

The key to successfully using 1-Fluoro-3-iodo-2-nitrobenzene lies in understanding its structural liabilities. The molecule's reactivity is dictated by the interplay of an electron-withdrawing nitro group, a labile iodine atom, and a fluorine atom activated for nucleophilic displacement.

Caption: Key instability points of 1-Fluoro-3-iodo-2-nitrobenzene.

Troubleshooting Guide: Reaction Failures

This section addresses common problems encountered during reactions involving 1-Fluoro-3-iodo-2-nitrobenzene.

Q1: My Suzuki coupling reaction yield is low and I observe significant starting material decomposition. What is the likely cause and solution?

Answer: This is a classic issue stemming from thermal instability. While many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to drive catalytic turnover, 1-Fluoro-3-iodo-2-nitrobenzene is prone to thermal decomposition under these conditions.[3][4] The electron-withdrawing nitro group can exacerbate this instability.[5] Dark tar-like substances are a common indicator of thermal degradation.

Causality: The Carbon-Iodine bond is the weakest link and the first to break under thermal stress, leading to undesired side reactions before the catalytic cycle can efficiently proceed. Furthermore, strong bases used in the coupling (e.g., hydroxides, alkoxides) can initiate competitive Nucleophilic Aromatic Substitution (SNAr) at the activated C-F position, consuming your starting material.[6]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. Aim for the lowest possible temperature that still allows for catalytic activity. Start screens at 50-60 °C and only increase if no conversion is observed.

  • Select an Appropriate Catalyst System: Use a high-activity palladium catalyst/ligand system that operates efficiently at lower temperatures. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst are excellent choices.

  • Choose a Milder, Non-Nucleophilic Base: Swap strong, nucleophilic bases like NaOH or K-OtBu for weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective and less likely to promote side reactions.

  • Ensure Rigorous Inert Conditions: Deoxygenate your solvent and reaction mixture thoroughly by sparging with argon or nitrogen. Oxygen can lead to the degradation of both the catalyst and phosphine ligands, especially at elevated temperatures.

  • Monitor Reaction Progress Closely: Use TLC or LC-MS to monitor the reaction. Aim for the shortest reaction time necessary to maximize product formation and minimize decomposition.

ParameterStandard Suzuki ConditionsRecommended for 1-Fluoro-3-iodo-2-nitrobenzeneRationale
Temperature 80 - 110 °C50 - 70 °C Minimizes thermal decomposition of the starting material.
Base Na₂CO₃, K₃PO₄, K-OtBuCs₂CO₃, K₂CO₃ Reduces the likelihood of competing SNAr at the C-F position.
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + XPhos/SPhos High-activity ligands enable lower reaction temperatures.
Atmosphere InertRigorously Inert (Ar/N₂) Protects catalyst and substrate from oxidative degradation.
Q2: My reaction mixture turned dark brown/black immediately after adding the reagents, even at room temperature. What's happening?

Answer: This indicates rapid decomposition, likely due to photochemical effects or incompatibility with a specific reagent. Nitroaromatic compounds are known to be light-sensitive.[7] UV or even strong visible light can initiate radical reactions, particularly cleavage of the weak C-I bond, leading to complex, often polymeric, side products.[8][9]

Causality: The energy from light can be absorbed by the nitroaromatic system, promoting an electron to an excited state. This excited molecule can then undergo homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical, which initiate uncontrolled polymerization and decomposition pathways.

Troubleshooting Protocol:

  • Protect the Reaction from Light: This is non-negotiable.

    • Wrap your reaction flask completely in aluminum foil.

    • Work in a fume hood with the sash lowered and ambient lights dimmed as much as is safely possible.

    • Prepare solutions of the substrate immediately before use and keep them in amber vials or foil-wrapped containers.

  • Purity Check of Starting Material: Impurities from the synthesis of 1-Fluoro-3-iodo-2-nitrobenzene can sometimes catalyze decomposition. Verify the purity of your starting material using HPLC or GC-MS before use.[10]

  • Reagent Compatibility Assessment: If you are using highly reactive reagents (e.g., strong reducing agents, organometallics), they may be directly reacting with the nitro group. Consider adding the 1-Fluoro-3-iodo-2-nitrobenzene solution slowly to the other reagents at a low temperature to control any initial exotherm or rapid reaction.

start Setup Reaction check_light Is the flask wrapped in foil? start->check_light wrap_flask Wrap flask in aluminum foil check_light->wrap_flask No check_purity Is starting material purity confirmed (>98%)? check_light->check_purity Yes wrap_flask->check_purity purify Purify by recrystallization or column chromatography check_purity->purify No add_reagents Add reagents under inert atmosphere (dark) check_purity->add_reagents Yes purify->add_reagents observe Observe for color change add_reagents->observe success Proceed with reaction monitoring observe->success Stable fail Decomposition (Re-evaluate reagent compatibility) observe->fail Darkens

Caption: Workflow to prevent photochemical decomposition.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-Fluoro-3-iodo-2-nitrobenzene?

Answer: Proper storage is crucial to maintain the integrity of the reagent.

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Some suppliers recommend storage at <15°C.

  • Light: Keep in an amber, tightly sealed bottle and store in a dark location.[7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation.

Q2: I want to perform a nucleophilic substitution at the fluorine position. What conditions should I use to avoid reacting at the iodine?

Answer: To favor SNAr at the C-F position, you should use conditions that do not promote chemistry at the C-I bond. This means avoiding palladium catalysts and light. The ortho-nitro group strongly activates the C-F bond for SNAr.[6]

  • Reaction Type: Use a suitable nucleophile (e.g., an amine, alcohol with a non-nucleophilic base, or thiol).

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to facilitate the formation of the charged Meisenheimer complex intermediate.

  • Temperature: Reactions can often be run from room temperature to ~100 °C, depending on the nucleophile's reactivity. Start at a lower temperature and gently heat as needed.

  • Key Precaution: Ensure your nucleophile is not also a reducing agent that could affect the nitro group.

Q3: What are the primary safety hazards associated with this compound?

Answer: 1-Fluoro-3-iodo-2-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

  • Toxicity: It is classified as toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[11] Absorption can lead to methemoglobinemia.

  • Irritation: It is a skin and serious eye irritant.[12]

  • Handling: Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

  • Disposal: Dispose of waste as hazardous chemical waste according to your institution's guidelines.

References

Sources

Validation & Comparative

A Researcher's Guide to the Dichotomous Reactivity of C-F vs. C-I Bonds in 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, 1-fluoro-3-iodo-2-nitrobenzene stands out as a uniquely versatile building block. Its value lies not just in the functional groups it carries, but in the profound difference in reactivity between its carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. This guide provides an in-depth comparison of this differential reactivity, supported by mechanistic principles and experimental data, to empower chemists to strategically functionalize this molecule with precision. The choice of reaction conditions is paramount, dictating which halogen serves as the leaving group and enabling a programmed, sequential approach to complex molecule synthesis.[1]

Part 1: Fundamental Principles Governing Reactivity

The reactivity of the C-F and C-I bonds in 1-fluoro-3-iodo-2-nitrobenzene is a tale of two competing electronic and energetic factors: bond polarization versus bond strength. The presence of a potent electron-withdrawing nitro group (-NO₂) ortho to both halogens dramatically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2] However, the specific reaction pathway determines which halogen is targeted.

  • Bond Strength and Polarizability: The C-F bond is one of the strongest single bonds in organic chemistry, while the C-I bond is significantly weaker.[3][4] This disparity in bond dissociation energy (BDE) is a critical factor in reactions where bond cleavage is the rate-determining step, such as oxidative addition in cross-coupling catalysis.[5][6] Conversely, fluorine's extreme electronegativity creates a highly polarized C-F bond, rendering the attached carbon significantly more electrophilic than the carbon attached to the less electronegative iodine. Furthermore, iodine is large and its electron cloud is easily distorted (highly polarizable), a property classified as "soft" in Hard and Soft Acids and Bases (HSAB) theory.[7][8] Fluorine, being small and non-polarizable, is considered "hard".[7][8]

Table 1: Comparison of Carbon-Halogen Bond Properties in an Aromatic System

PropertyC-F Bond (in Fluorobenzene)C-I Bond (in Iodobenzene)Causality and Implication for Reactivity
Bond Dissociation Energy ~126 kcal/mol (526 kJ/mol)[3]~65 kcal/molThe C-I bond is much weaker and easier to break homolytically, favoring reactions like oxidative addition where bond cleavage is key.[5]
Electronegativity (Pauling) F = 3.98I = 2.66The large electronegativity difference makes the C-F bond highly polar, increasing the electrophilicity of the carbon atom for nucleophilic attack.[9]
HSAB Classification Hard Base (F⁻)Soft Base (I⁻)The "soft" nature of iodine favors interactions with "soft" Lewis acids like Pd(0) catalysts.[8][10] The "hard" nature of fluorine favors ionic interactions.[8]
Leaving Group Ability Poor (in SN1/SN2)Excellent (in SN1/SN2)In SNAr, this trend is often reversed because the initial nucleophilic attack, not the loss of the leaving group, is rate-limiting.[9][11]

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Realm of C-F Reactivity

In nucleophilic aromatic substitution (SNAr), the governing factor is the rate of the initial nucleophilic attack. For this reaction class, the C-F bond is paradoxically the more reactive site.

The Causality Behind C-F Activation in SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[12] The leaving group is expelled in the second, faster step to restore aromaticity.

The rate-determining step is the formation of this Meisenheimer complex.[9] The extreme electronegativity of the fluorine atom makes the carbon at position 1 the most electrophilic (electron-poor) site on the ring, thereby providing the most favorable target for the incoming nucleophile.[9][11] Furthermore, fluorine's strong inductive electron-withdrawing effect provides superior stabilization for the developing negative charge in the Meisenheimer complex intermediate compared to iodine.[13] This stabilization of the transition state lowers the activation energy for the attack at the C-F position, making it the kinetically favored pathway.

Caption: SNAr mechanism on 1-fluoro-3-iodo-2-nitrobenzene.

Experimental Protocol: SNAr with a Generic Nucleophile

This protocol provides a general framework for the substitution of the fluorine atom. Optimization of temperature, solvent, and base is recommended for specific nucleophiles.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-fluoro-3-iodo-2-nitrobenzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Reaction Initiation: Add the nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, NaH, 1.5-2.0 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Palladium-Catalyzed Cross-Coupling - Selective C-I Activation

The narrative of reactivity completely reverses in the context of transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[14][15] Here, the much weaker C-I bond is the exclusive site of reaction under carefully controlled conditions.[5]

The Causality Behind C-I Activation

The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6][16] This step is almost always the rate-determining step of the entire cycle, and its rate is inversely proportional to the bond strength of the halide.[5][6]

The C-I bond, with a BDE of ~65 kcal/mol, is readily cleaved by the Pd(0) catalyst. In stark contrast, the C-F bond's formidable strength (~126 kcal/mol) makes it kinetically inert to oxidative addition under typical cross-coupling conditions.[3] This vast difference in activation energy allows for exquisite chemoselectivity, enabling the precise functionalization of the C-I bond while the C-F bond remains untouched.

This selectivity can also be rationalized through HSAB theory.[7][17] The Pd(0) catalyst is a soft Lewis acid. The large, polarizable iodide is a soft Lewis base, making their interaction favorable ("soft-soft interaction").[8][10] The small, non-polarizable fluoride is a hard Lewis base, resulting in a mismatched and unfavorable "soft-hard interaction".

Caption: Generalized Suzuki-Miyaura cycle showing selective C-I activation.

Experimental Protocols for Selective Cross-Coupling

The following protocols are based on well-established procedures and serve as a robust starting point for reaction optimization.[16]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a versatile method for forming biaryl compounds.[15][18]

  • Setup: To a reaction vessel, add 1-fluoro-3-iodo-2-nitrobenzene (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[15][19]

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the general work-up and purification procedure described in the SNAr section.

B. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a powerful tool for installing alkyne functionalities.[14][20][21]

  • Setup: In a Schlenk flask under an inert atmosphere, combine 1-fluoro-3-iodo-2-nitrobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[20][22]

  • Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which often serves as part of the solvent system.[22]

  • Reaction: Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at a temperature between room temperature and 60 °C until the starting material is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via column chromatography.

Table 2: Representative Data for Selective Cross-Coupling of Aryl Halides

Reaction TypeHalogen Reactivity OrderTypical ConditionsKey Insight for 1-Fluoro-3-iodo-2-nitrobenzene
Suzuki-Miyaura C-I > C-Br >> C-Cl >>> C-F[6]Pd(0) catalyst, base (e.g., K₂CO₃, Cs₂CO₃), boronic acid, 80-100 °C[15]Mild conditions will exclusively target the C-I bond, leaving the robust C-F bond available for subsequent SNAr chemistry.
Sonogashira C-I > C-Br >> C-ClPd(0)/Cu(I) catalysts, amine base, terminal alkyne, 25-60 °C[20][22]High selectivity for C-I is expected, enabling the synthesis of arylalkynes without disturbing the fluorine substituent.
Heck Reaction C-I > C-Br >> C-ClPd(0) catalyst, base (e.g., Et₃N), alkene, 80-120 °C[5]The C-I bond will preferentially undergo reaction, allowing for selective vinylation.
Buchwald-Hartwig C-I > C-Br >> C-ClPd(0) catalyst with specialized ligands, strong base (e.g., NaOtBu), amine/amideSelective amination at the iodine position can be achieved, a critical step in many pharmaceutical syntheses.

Conclusion: A Tool for Strategic Synthesis

The reactivity of 1-fluoro-3-iodo-2-nitrobenzene is a clear demonstration of how fundamental chemical principles can be leveraged for sophisticated synthetic design. The C-F and C-I bonds are not interchangeable; they are distinct functional handles that can be addressed with high selectivity.

  • To perform a nucleophilic aromatic substitution , target the C-F bond , leveraging its high polarization to facilitate the rate-determining nucleophilic attack.

  • To perform a palladium-catalyzed cross-coupling reaction, target the C-I bond , capitalizing on its low bond dissociation energy for selective oxidative addition.

By understanding and applying these dichotomous reactivities, researchers can unlock the full potential of this substrate, designing efficient and elegant pathways to complex molecules that are central to advancements in medicine and materials science.

References

  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction.
  • Benchchem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Ma, Y., et al. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health.
  • Quora. (2018, May 7). Why is alkyl fluoride less reactive than alkyl iodide?
  • Chem-Impex. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene.
  • Journal of the Chemical Society B. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.
  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.
  • Chemistry LibreTexts. (2022, May 1). Hard and Soft Acid and Base Theory.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.
  • Wikipedia. (n.d.). HSAB theory.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Reddit. (2015, December 11). Why are aryl flourides more reactive than aryl iodides?
  • Wikipedia. (n.d.). Sonogashira coupling.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • Benchchem. (n.d.). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemical Reviews. (n.d.). Hard soft acids bases (HSAB) principle and organic chemistry.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (2019). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Letters. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • Pearson, R. G. (n.d.). Hard and Soft Acids and Bases (HSAB).
  • Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems.
  • Accounts of Chemical Research. (n.d.). Bond Dissociation Energies of Organic Molecules.
  • YouTube. (2019, January 7). Sonogashira coupling.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Fluoro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 146318-97-2 | Formula: C₆H₃FINO₂

Executive Summary & Operational Context

From the Desk of the Senior Application Scientist: 1-Fluoro-3-iodo-2-nitrobenzene is a high-value scaffold, primarily utilized in


 (Nucleophilic Aromatic Substitution) and Suzuki-Miyaura cross-coupling reactions due to its orthogonal leaving groups (fluoro- and iodo-).

However, its utility comes with a non-negotiable safety profile. As a halogenated nitroaromatic, this compound presents a dual threat: toxicity via skin absorption (characteristic of nitro-compounds) and sensitization potential (characteristic of organohalides). The nitro group also introduces a risk of thermal instability if heated under confinement.

This guide moves beyond generic "safety first" advice. It provides a logistical framework for handling this specific intermediate to ensure data integrity and researcher safety.

Hazard Identification & Risk Assessment

Before opening the vial, understand the specific biological mechanism of threat.

Hazard ClassGHS ClassificationMechanistic Risk
Acute Toxicity Category 4 (Oral/Dermal/Inhal.)[1]Methemoglobinemia: Nitro-compounds can oxidize hemoglobin to methemoglobin, reducing blood oxygen transport. Cyanosis (blue skin/lips) is a late-stage symptom.
Skin/Eye Irritant Category 2 / 2ADirect alkylation or irritation of mucous membranes.
Reactivity Thermally LabileNitro groups can decompose exothermically. Do not distill residues to dryness.
Personal Protective Equipment (PPE) Matrix

Critical Insight: Standard nitrile gloves provide insufficient protection against nitro-aromatics in solution. Nitrobenzene derivatives can permeate standard 4-mil nitrile gloves in <1 minute.

PPE Decision Logic

The following table dictates the required gear based on the state of matter and operation.

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Spill Cleanup (>500 mg)
Gloves (Inner) Nitrile (4 mil)Nitrile (4 mil)Nitrile (4 mil)
Gloves (Outer) Nitrile (Double Gloved) Silver Shield (Laminate) or Viton Silver Shield (Laminate)
Respiratory N95 or P100 (if outside hood)Fume Hood (Sash <18")Full-face Respirator (OV/P100)
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesChemical Splash Goggles
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesTyvek Suit
Visualizing the PPE Decision Process
Graphviz chart showing PPE decision logic based on state of matter

Figure 1: PPE Selection Logic. Note the critical divergence for solution-phase handling.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge (a risk for nitro-powders) and prevent surface contamination.

Step 1: Preparation
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Nitro-compounds can be "fly-away" powders; static increases inhalation risk.

  • Secondary Containment: Place the balance inside a secondary tray within the hood.

Step 2: Weighing & Transfer
  • Don double nitrile gloves .

  • Pre-weigh the receiving flask (tared with solvent if possible to immediately dissolve the solid, reducing dust).

  • Use a disposable spatula. Do not reuse.

  • Technique: If the solid spills on the balance, do not blow it off. Wipe with a solvent-dampened Kimwipe (Acetone or EtOAc) and dispose of immediately as hazardous waste.

Step 3: Reaction Setup
  • If using heat, ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Thermal Warning: Avoid heating this compound above 100°C without a DSC (Differential Scanning Calorimetry) safety test, as nitro-iodobenzenes can undergo rapid decomposition.

Emergency Response & Disposal

Scenario: You have spilled a solution of 1-Fluoro-3-iodo-2-nitrobenzene on your lab coat.

Immediate Action Workflow
Graphviz chart showing emergency response steps for chemical exposure

Figure 2: Exposure Response Workflow. Speed is critical to prevent systemic absorption.

Waste Disposal Protocol
  • Stream: Segregate into Halogenated Organic Waste .

  • Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents (e.g., Hydrazine) in the waste stream. The nitro group can act as an oxidizer, leading to pressure buildup in waste drums.

  • Labeling: Clearly mark the tag with "Toxic" and "Nitro-aromatic."

References
  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: 1-Fluoro-3-nitrobenzene (Analog). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Fluoro-2-nitrobenzene (Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Fluoro-3-iodo-2-nitrobenzene. National Library of Medicine. Retrieved from

  • Ansell. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data (Nitrobenzene). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-3-iodo-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-iodo-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.